2-Iodo-5-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASWULXFGZZRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560900 | |
| Record name | 2-Iodo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54413-93-3 | |
| Record name | 2-Iodo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of 2-Iodo-5-methoxybenzoic acid, a key building block in organic synthesis and drug discovery.[1] This document details established synthetic routes, including experimental protocols, and presents a full characterization profile with spectroscopic data.
Introduction
This compound (CAS No. 54413-93-3) is a halogenated aromatic carboxylic acid. Its structure, featuring an iodo group ortho to the carboxylic acid and a methoxy group meta to it, offers unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the aryl iodide allows for various cross-coupling reactions, while the carboxylic acid and methoxy groups can be further functionalized.[1] This versatility makes it a significant component in the development of pharmaceuticals and advanced materials.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IO₃ | [2] |
| Molecular Weight | 278.04 g/mol | [2] |
| Melting Point | 136 °C | |
| Boiling Point | 351.2 °C | |
| Appearance | White to off-white solid | |
| pKa (Predicted) | 2.74 ± 0.10 | [2] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-established: the Sandmeyer-type reaction of 2-amino-5-methoxybenzoic acid and the direct iodination of 5-methoxybenzoic acid.
Synthesis via Sandmeyer-Type Reaction
This method involves the diazotization of an aromatic amine precursor, 2-amino-5-methoxybenzoic acid, followed by the introduction of iodine using potassium iodide. This approach is analogous to the well-established Sandmeyer reaction for the synthesis of aryl halides.
Reaction Scheme:
Caption: Synthesis of this compound via a Sandmeyer-type reaction.
Detailed Experimental Protocol (Adapted from a similar procedure for 2-iodo-5-methylbenzoic acid): [3]
-
Diazotization: Suspend 2-amino-5-methoxybenzoic acid (e.g., 20 g) in 3 N hydrochloric acid (e.g., 200 mL) in a flask and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite (e.g., 10 g in 20 mL of water) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 25 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, prepare a solution of potassium iodide (e.g., 26.5 g) in a mixture of 3 N hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).
-
Add the potassium iodide solution dropwise to the diazonium salt solution, keeping the temperature between 5-10 °C.
-
After the addition is complete, continue stirring at room temperature for 30 minutes, and then heat the mixture to reflux for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and add a solution of sodium thiosulfate to quench any remaining iodine.
-
Collect the precipitated crude product by vacuum filtration and wash it with water until the washings are neutral.
-
For further purification, dissolve the crude product in a suitable organic solvent such as ether, wash the organic layer with sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.
Synthesis via Direct Iodination
This method involves the electrophilic aromatic substitution of 5-methoxybenzoic acid using an iodinating agent, typically molecular iodine in the presence of an oxidizing agent.
Reaction Scheme:
Caption: Synthesis of this compound via direct iodination.
Detailed Experimental Protocol (General procedure using Iodic Acid):
-
Reaction Setup: In a round-bottom flask, suspend 5-methoxybenzoic acid in a mixture of glacial acetic acid and acetic anhydride.
-
Add iodic acid (HIO₃) to the suspension with stirring.
-
Cool the mixture to approximately 5 °C in an ice bath.
-
Iodination: Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.
-
Heat the mixture to 45-50 °C and stir for an additional 2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-water containing sodium sulfite to reduce any excess iodinating species.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods. The following tables summarize the expected and, where available, reported data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3 | 7.2 - 7.4 | d | ~9.0 |
| H-4 | 6.8 - 7.0 | dd | ~9.0, ~3.0 |
| H-6 | 7.6 - 7.8 | d | ~3.0 |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -COOH | 10.0 - 13.0 | br s | - |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-1 (C-COOH) | ~168 |
| C-2 (C-I) | ~90 |
| C-3 | ~125 |
| C-4 | ~115 |
| C-5 (C-OCH₃) | ~160 |
| C-6 | ~135 |
| -OCH₃ | ~56 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1030 | C-O stretch (methoxy) |
| 700-800 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 278 | [M]⁺ (Molecular ion) |
| 261 | [M - OH]⁺ |
| 233 | [M - COOH]⁺ |
| 151 | [M - I]⁺ |
| 106 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3) is a halogenated aromatic carboxylic acid.[1] Its molecular structure, featuring an iodine atom and a methoxy group on the benzoic acid framework, makes it a valuable intermediate in organic synthesis.[2][3] This compound serves as a critical building block in the development of new pharmaceutical agents and advanced materials, primarily due to the reactivity of its aryl iodide and carboxylic acid functional groups.[2] These groups allow for a variety of chemical transformations, including cross-coupling reactions and the formation of amides and esters.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a visualization of a key analytical workflow.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇IO₃ | [1][4] |
| Molecular Weight | 278.04 g/mol | [4][5] |
| Melting Point | 136-137 °C | [3] |
| Boiling Point (Predicted) | 351.2 ± 32.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 2.74 ± 0.10 | [3][6] |
| LogP (Predicted) | 2.51 | [4] |
| Flash Point (Predicted) | 166.2 ± 25.1 °C | [4] |
| Appearance | Solid | [1][7] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols relevant to the characterization of this compound.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property used to identify a compound and assess its purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[11]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11] The melting point is reported as the range T1-T2.
Equilibrium Solubility Determination (Shake-Flask Method)
Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to form a saturated solution.[12] This property is critical in drug development for predicting bioavailability.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[12][13] Each condition is typically prepared in triplicate.[13]
-
Equilibration: The vials are sealed and placed in a mechanical shaker or incubator at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12][13][14] The continued presence of undissolved solid should be visually confirmed.[13]
-
Phase Separation: After incubation, the undissolved solid is separated from the solution by centrifugation or filtration.[13][14]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] The solubility is calculated based on the measured concentration.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[15]
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for compounds with low water solubility).
-
Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the acidic solution.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from this curve; it is the pH at which half of the acid has been neutralized (the half-equivalence point).[15]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound, a critical process in confirming its structure and purity.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 54413-93-3,this compound | lookchem [lookchem.com]
- 4. This compound | CAS#:54413-93-3 | Chemsrc [chemsrc.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 54413-93-3 [sigmaaldrich.com]
- 8. pennwest.edu [pennwest.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. who.int [who.int]
- 13. benchchem.com [benchchem.com]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. m.youtube.com [m.youtube.com]
Spectroscopic Profile of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodo-5-methoxybenzoic acid (CAS No: 54413-93-3), a valuable building block in organic synthesis and pharmaceutical development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.90 | d | 8.7 | Ar-H |
| 7.55 | d | 3.0 | Ar-H |
| 6.80 | dd | 8.7, 3.0 | Ar-H |
| 3.84 | s | - | -OCH₃ |
| Solvent: CDCl₃, Frequency: 300 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 171.2 | C=O (Carboxylic Acid) |
| 159.6 | Ar-C |
| 142.5 | Ar-C |
| 120.5 | Ar-C |
| 117.3 | Ar-C |
| 113.9 | Ar-C |
| 83.1 | Ar-C |
| 55.6 | -OCH₃ |
| Solvent: CDCl₃, Frequency: 75 MHz[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1719 | C=O stretch (Carboxylic Acid) |
| 1364 | C-H bend |
| 1230 | C-O stretch (Ether and Carboxylic Acid) |
| 749 | C-H out-of-plane bend |
| Sample Preparation: Neat |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 278.95128 |
| [M+Na]⁺ | 300.93322 |
| [M-H]⁻ | 276.93672 |
| [M]⁺ | 277.94345 |
| Data Source: PubChemLite |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (¹H or ¹³C) and initiate data collection.
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.
-
Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound with its NMR assignments.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Structure of this compound with key NMR assignments.
References
A Technical Guide to 2-Iodo-5-methoxybenzoic Acid: Commercial Availability, Synthetic Applications, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3), a key building block in modern organic synthesis. Its utility is particularly notable in the development of pharmaceutical intermediates and other complex molecular architectures. This document details its commercial availability, provides established experimental protocols for its application in cross-coupling reactions, and outlines standard procedures for its quality control.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically sold as a solid, with purity levels generally ranging from 95% to over 99%. The compound is offered in quantities suitable for both laboratory-scale research and larger-scale synthetic operations.
Table 1: Commercial Supplier Information for this compound
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | 1 g, 5 g, 10 g | ≥97% |
| CymitQuimica | 1 g, 5 g, 10 g, 25 g, 100 g | 95%[1] |
| Fluorochem | 1 g, 5 g, 10 g, 25 g, 100 g | 95%[1] |
| AOBChem | 25 g, 100 g (larger quantities by inquiry) | 95% |
| BLD Pharm | Inquire for details | Data available (NMR, HPLC, LC-MS)[2] |
| CP Lab Safety | 100 g | min 97%[3] |
| ChemicalBook | Various suppliers listed | 98%, 99%[4] |
| ECHEMI | Various suppliers listed | 97%, 99% |
Synthetic Applications: Cross-Coupling Reactions
The presence of both an aryl iodide and a carboxylic acid functional group makes this compound a versatile building block, particularly for palladium- and copper-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings.[5] These reactions are fundamental in the construction of biaryl structures, which are common motifs in medicinally active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7][8]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents, such as a mixture of toluene and ethanol, or 1,4-dioxane and water, are then added.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Ullmann Condensation/Coupling
The Ullmann reaction is a copper-catalyzed method for the formation of carbon-carbon or carbon-heteroatom bonds, often requiring higher temperatures than palladium-catalyzed reactions.[9] It is particularly useful for the synthesis of biaryl ethers and N-aryl amines.
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the desired amine or phenol (1.5-2.0 eq.), a copper catalyst such as CuI (0.1-0.2 eq.), a ligand (e.g., L-proline or a phenanthroline derivative, 0.2-0.4 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The vessel is sealed, and the mixture is heated to 100-150 °C for 12-48 hours. Reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with aqueous ammonia solution (to remove copper salts), water, and brine, then dried over anhydrous Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Quality Control
Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Typical Parameters / Expected Results |
| Melting Point | Purity assessment | Sharp melting range expected for pure compound. |
| HPLC | Purity determination and quantification | Reverse-phase column (e.g., C18); Mobile phase: Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid); UV detection.[5] |
| ¹H NMR | Structural confirmation and purity | Expected signals: aromatic protons, methoxy protons (singlet), and carboxylic acid proton (broad singlet). |
| ¹³C NMR | Structural confirmation | Expected signals: aromatic carbons, methoxy carbon, and carbonyl carbon. |
| FTIR | Functional group identification | Expected absorptions: O-H stretch (broad, for carboxylic acid), C=O stretch (carbonyl), C-O stretch (ether and carboxylic acid), and C-I stretch. |
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add small portions of hot solvent until full dissolution is achieved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The cooling process can be completed by placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor. The purified crystals are then dried under vacuum to remove all traces of the solvent.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility in robust C-C and C-heteroatom bond-forming reactions, coupled with well-established methods for its purification and quality control, solidifies its importance as a key synthetic intermediate. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 54413-93-3|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Discovery and History of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. Its strategic substitution pattern, featuring an iodine atom and a methoxy group on the benzoic acid scaffold, provides multiple reactive sites for further chemical transformations. This technical guide delves into the historical context of its synthesis, physicochemical properties, and the experimental protocols analogous to its early preparation.
Historical Perspective and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily identifiable in a survey of historical chemical literature, its synthesis falls within a well-established class of reactions developed in the late 19th and early 20th centuries. The most probable and historically consistent method for its initial preparation is the Sandmeyer reaction, a versatile and powerful tool for the conversion of aryl amines to aryl halides via diazotization.[1] This reaction, discovered by Traugott Sandmeyer in 1884, became a cornerstone of aromatic chemistry.
The logical precursor for the synthesis of this compound via this method is 2-amino-5-methoxybenzoic acid. The diazotization of this amino acid followed by the introduction of an iodide salt would have been a standard procedure for chemists of the era exploring the synthesis of substituted benzoic acids. This places the likely first synthesis of this compound within the broader context of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries, rather than a singular discovery event. The compound's utility as a building block in organic synthesis has led to its continued relevance in modern chemistry.[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its identification, purification, and use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₈H₇IO₃ |
| Molecular Weight | 278.04 g/mol |
| CAS Number | 54413-93-3 |
| Melting Point | 136-137 °C |
| Boiling Point | 351.2 ± 32.0 °C at 760 mmHg |
| Density | 1.878 ± 0.06 g/cm³ |
| pKa | 2.74 ± 0.10 (Predicted) |
| Appearance | Solid |
Experimental Protocols: A Representative Historical Synthesis
While the original laboratory notebook detailing the first synthesis is not available, a detailed experimental protocol for a closely related analogue, 2-iodo-5-methyl-benzoic acid, provides a clear and historically accurate representation of the likely methodology. The following protocol is adapted from a known synthesis of this analogue and is predicated on the Sandmeyer reaction of the corresponding anthranilic acid derivative.[3]
Synthesis of this compound from 2-Amino-5-methoxybenzoic Acid
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ice
-
Distilled Water
Procedure:
-
Diazotization: A suspension of 2-amino-5-methoxybenzoic acid is prepared in a dilute solution of hydrochloric or sulfuric acid and cooled to 0-5 °C in an ice bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide in water is then slowly added to the cold diazonium salt solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the iodo-substituted benzoic acid.
-
Work-up and Purification: The reaction mixture is cooled, and a solution of sodium thiosulfate is added to reduce any excess iodine. The crude this compound precipitates and is collected by filtration.
-
The crude product is then dissolved in a suitable organic solvent such as diethyl ether, washed with a sodium thiosulfate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation to yield the purified this compound. The product can be further purified by recrystallization.
Visualizations
Synthetic Pathway
The following diagram illustrates the logical synthetic pathway for the preparation of this compound from its amino precursor via the Sandmeyer reaction.
Caption: Synthetic pathway for this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of this compound.
References
The Versatility of 2-Iodo-5-methoxybenzoic Acid: An In-depth Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-iodo-5-methoxybenzoic acid, a key building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid, a methoxy group, and a strategically positioned iodine atom, render it a versatile precursor for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. This document details the synthesis of this compound and explores its application in a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are provided to serve as a practical resource for researchers in the field.
Introduction
This compound (CAS No. 54413-93-3) is an aromatic carboxylic acid that has gained significant traction as a versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a methoxy group, and an iodine atom—offers multiple avenues for chemical modification. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.[1] Most importantly, the iodine atom serves as a highly reactive site for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2][3] This guide will delve into the synthesis of this valuable building block and its application in key synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 54413-93-3 | [4] |
| Molecular Formula | C₈H₇IO₃ | [4] |
| Molecular Weight | 278.04 g/mol | [4] |
| Melting Point | 136.0 °C | [4] |
| Boiling Point | 351.2 °C | [4] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| SMILES | COC1=CC(=C(C=C1)I)C(=O)O | [5] |
| InChI Key | DASWULXFGZZRIC-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the diazotization of 2-amino-5-methoxybenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. This method is analogous to the synthesis of similar iodinated benzoic acids.[6][7]
General Experimental Protocol (Analogous Procedure)
This protocol is adapted from the synthesis of 2-iodo-5-methyl-benzoic acid and is expected to be directly applicable.[6]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-amino-5-methoxybenzoic acid in 3 N hydrochloric acid in a flask and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the potassium iodide solution to the diazonium salt solution dropwise. An effervescence may be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Cool the mixture to room temperature and add a solution of sodium thiosulfate to quench any remaining iodine.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
For further purification, dissolve the crude product in diethyl ether or ethyl acetate, wash with a sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8]
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
Illustrative Quantitative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 |
Note: Data is illustrative and based on general procedures for Suzuki-Miyaura couplings of aryl iodides.
Detailed Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9]
General Reaction Scheme:
Figure 3: Sonogashira coupling of this compound.
Illustrative Quantitative Data:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT-50 | 12 | 85-95 |
| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃ (2/4) | 5 | DIPEA | DMF | 60 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | Toluene | 70 | 10 | 88-96 |
Note: Data is illustrative and based on general procedures for Sonogashira couplings of aryl iodides.
Detailed Experimental Protocol:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in the specified solvent.
-
Add the palladium catalyst, copper(I) iodide, and the terminal alkyne (1.2-1.5 equiv.).
-
Add the amine base (2.0-3.0 equiv.) and stir the mixture at the indicated temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and an organic solvent.
-
Perform an aqueous workup, including an acidic wash to protonate the product and facilitate extraction.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10]
General Reaction Scheme:
Figure 4: Buchwald-Hartwig amination of this compound.
Illustrative Quantitative Data:
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene | 100 | 24 | 70-80 |
Note: Data is illustrative and based on general procedures for Buchwald-Hartwig aminations of aryl iodides.
Detailed Experimental Protocol:
-
Charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling of aryl halides, which can be used to form biaryl compounds or aryl ethers/amines.[11]
General Reaction Scheme (Biaryl Synthesis):
Figure 5: Ullmann homocoupling of this compound.
Illustrative Quantitative Data:
| Entry | Coupling Partner | Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Self (Homocoupling) | Cu powder | - | - | DMF | 150 | 24 | 50-70 |
| 2 | Phenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Pyridine | 120 | 18 | 60-80 |
| 3 | Aniline | Cu₂O | L-Proline | K₂CO₃ | DMSO | 130 | 24 | 55-75 |
Note: Data is illustrative and based on general procedures for Ullmann couplings of aryl iodides.
Detailed Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the copper catalyst (stoichiometric for homocoupling, catalytic for cross-coupling), and the coupling partner (if applicable).
-
If required, add a ligand and a base.
-
Add the high-boiling point solvent.
-
Heat the mixture to a high temperature under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture to remove insoluble copper salts.
-
Perform an appropriate aqueous workup to isolate the product.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Considerations: Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the palladium-catalyzed cross-coupling reactions discussed.
Figure 6: Catalytic cycles for key cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the high reactivity of its carbon-iodine bond make it an ideal substrate for a range of powerful C-C and C-N bond-forming reactions. This guide has provided a detailed overview of its synthesis and application in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, complete with illustrative protocols and data. It is anticipated that this compound will continue to be a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. CAS 54413-93-3: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 54413-93-3 | Benchchem [benchchem.com]
- 4. This compound | 54413-93-3 | FI67681 [biosynth.com]
- 5. Buy this compound | 54413-93-3 [smolecule.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
An In-depth Technical Guide to 2-Iodo-5-methoxybenzoic Acid and 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and commercial suppliers for two key chemical compounds: 2-Iodo-5-methoxybenzoic acid (CAS 54413-93-3) and 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). This document is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.
Part 1: this compound (CAS 54413-93-3)
This compound is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its structure, featuring iodo and methoxy functional groups, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇IO₃ | [3] |
| Molecular Weight | 278.04 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 136-137 °C | [5] |
| Boiling Point | 351.2 ± 32.0 °C (Predicted) | [5] |
| Purity | ≥97% | [4] |
| InChI Key | DASWULXFGZZRIC-UHFFFAOYSA-N | [3] |
Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general method can be inferred from the synthesis of similar compounds, such as 2-iodo-5-methyl-benzoic acid.[6] The synthesis typically involves the diazotization of an anthranilic acid derivative, followed by a Sandmeyer-type reaction with an iodide salt.
General Experimental Workflow for the Synthesis of this compound:
References
Solubility of 2-Iodo-5-methoxybenzoic Acid: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Iodo-5-methoxybenzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its expected solubility profile based on the general principles governing substituted benzoic acids. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various common laboratory solvents.
Introduction: The Role of this compound
This compound is a key building block in advanced organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group, a methoxy group, and an iodine atom on a benzene ring, provides multiple reactive sites. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical compounds.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).
Predicted Solubility Profile
While specific quantitative data is scarce, the solubility of this compound can be predicted based on the "like dissolves like" principle and the known behavior of similar aromatic carboxylic acids.[3][4] The presence of the polar carboxylic acid and methoxy groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky, nonpolar iodinated benzene ring contributes to its solubility in less polar organic solvents. Carboxylic acids are generally soluble in organic solvents like alcohols, ethers, and ketones, but show limited solubility in water, which decreases as the carbon chain length increases.[5][6][7]
The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar carboxylic acid group can form hydrogen bonds with water, but the large, hydrophobic iodobenzene moiety limits solubility.[3][4][8] |
| Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid.[3][5][9] | |
| Polar Aprotic | Acetone | Soluble | The ketone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid's proton.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of organic compounds. | |
| Ethyl Acetate | Soluble | The ester group provides polarity and can act as a hydrogen bond acceptor.[9] | |
| Halogenated | Dichloromethane (DCM) | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions facilitate dissolution.[9] |
| Chloroform | Soluble | Similar to DCM, it is a common solvent for many organic solids.[4] | |
| Non-Polar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall polarity is low.[8][9] |
| Hexane, Cyclohexane | Insoluble | As a non-polar alkane, it lacks the ability to form significant interactions with the polar functional groups of the molecule.[10] | |
| Aqueous Base | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it will be deprotonated by a weak base to form a highly water-soluble sodium salt (sodium 2-iodo-5-methoxybenzoate). |
| 5% Sodium Hydroxide (NaOH) | Soluble | A strong base will readily deprotonate the carboxylic acid, forming the corresponding highly soluble sodium salt.[8] |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[11] This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.
Materials and Equipment
-
Solute: High-purity this compound (>99%)
-
Solvents: Analytical or HPLC grade common solvents
-
Apparatus:
-
Analytical balance (accuracy ±0.1 mg)
-
Thermostatic shaker or water bath with precise temperature control (±0.2 °C)
-
Glass vials with screw caps or sealed flasks
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium.
-
Add a precisely known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical, which should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration no longer changes.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.
-
-
Quantification:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Generate a calibration curve by measuring the analytical response (e.g., HPLC peak area or UV absorbance) for each standard.
-
Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis).
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate the experimental workflow for solubility determination and the role of this compound in chemical synthesis.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medical.mu.edu.iq [medical.mu.edu.iq]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Carbon-Iodine Bond in 2-Iodo-5-methoxybenzoic Acid: A Lynchpin for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of a Versatile Building Block
Introduction
2-Iodo-5-methoxybenzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid and, more importantly, a reactive carbon-iodine (C-I) bond. The C-I bond serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on its application in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
The Reactive Nature of the Carbon-Iodine Bond
The carbon-iodine bond in aryl iodides, such as this compound, is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity is attributed to its lower bond dissociation energy compared to C-Br and C-Cl bonds, which facilitates the crucial oxidative addition step in the catalytic cycle of these reactions. This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an attractive starting material for the synthesis of diverse compound libraries.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] The C-I bond of this compound readily participates in this transformation, allowing for the synthesis of a wide range of substituted biphenyl-2-carboxylic acids.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Iodide Coupling Partner | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Methyl 2-iodobenzoate | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 2-Iodotoluene | 2-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | 6 | 90 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, solvent, and temperature. Optimization is often necessary to achieve the desired outcome.
Detailed Experimental Protocol (Representative)
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl iodide, adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Heck Reaction: Formation of Alkenyl Arenes
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl halide and an alkene to form a substituted alkene.[2] The C-I bond of this compound is highly reactive in this transformation, allowing for the synthesis of various 2-alkenyl-5-methoxybenzoic acids.
General Reaction Scheme:
Caption: General scheme of the Heck coupling reaction.
Quantitative Data for Analogous Heck Reactions
The following table provides representative data for Heck reactions of similar aryl iodides, which can be used as a guide for reactions with this compound.
| Aryl Iodide Coupling Partner | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 90 |
| 4-Iodoanisole | Ethyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 12 | 95 |
| Methyl 2-iodobenzoate | n-Butyl acrylate | Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | DMA | 120 | 24 | 85 |
| 2-Iodotoluene | 1-Octene | Pd(OAc)₂ | Et₃N | Toluene | 110 | 18 | 78 |
Note: The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.
Detailed Experimental Protocol (Representative)
This protocol provides a general procedure for the Heck reaction, adaptable for this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene and the base to the reaction mixture under the inert atmosphere.
-
Heat the reaction to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for a typical Heck reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, leading to the formation of 2-alkynyl-5-methoxybenzoic acids.
General Reaction Scheme:
References
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the iodo and methoxy substituents on the benzoic acid core in the molecule 2-iodo-5-methoxybenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its electronic properties is crucial for predicting its reactivity and designing synthetic pathways.
Introduction to Electronic Effects
The reactivity and properties of a substituted benzene ring are governed by the interplay of inductive and resonance effects of its substituents. In this compound, the iodine and methoxy groups, along with the carboxylic acid, modulate the electron density of the aromatic ring, thereby influencing its chemical behavior.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both the iodine and the oxygen of the methoxy group are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I).
-
Resonance Effect (M or R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring. The methoxy group possesses lone pairs on the oxygen atom that can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+M). Halogens, like iodine, also have lone pairs and can exhibit a +M effect, although it is generally weaker compared to their -I effect.
Analysis of Substituents in this compound
The overall electronic influence on the benzoic acid moiety is a combination of these effects from both the iodo and methoxy substituents.
-
Iodo Group (at C2): The iodine atom exerts a significant electron-withdrawing inductive effect (-I) due to its electronegativity. Its resonance effect (+M) is generally considered to be weak and is often outweighed by the inductive effect.
-
Methoxy Group (at C5): The methoxy group has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its electron-donating resonance effect (+M) is much more significant, leading to an overall electron-donating character.
The interplay of these effects influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions.
Quantitative Data
| Parameter | Value | Source |
| Predicted pKa | 2.74 ± 0.10 | [2] |
This predicted pKa value, which is lower than that of benzoic acid (4.20), suggests that the combined electronic effects of the iodo and methoxy substituents result in an overall electron-withdrawing effect on the carboxyl group, thereby increasing its acidity. This is likely dominated by the strong -I effect of the ortho-iodo group.
Experimental Protocols
Plausible Synthesis of this compound
A plausible synthesis of this compound can be adapted from established procedures for similar compounds, such as the synthesis of 2-iodo-4-methoxy-benzoic acid.[3] The following protocol outlines a potential synthetic route from 2-amino-5-methoxybenzoic acid via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-methoxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
5-N Sulfuric Acid (H₂SO₄)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Suspend 2-amino-5-methoxybenzoic acid in a mixture of deionized water and concentrated hydrochloric acid in a beaker, and cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in deionized water dropwise to the suspension while maintaining the temperature between 0-5 °C. Stir for an additional 15-20 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide in 5-N sulfuric acid and cool it to 0-5 °C.
-
Add the diazonium salt solution dropwise to the cold potassium iodide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, and then heat it to reflux for 2 hours.
-
Cool the reaction mixture to room temperature. If a brown color due to excess iodine is present, add a saturated solution of sodium thiosulfate until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water until the washings are neutral.
-
For purification, dissolve the crude product in diethyl ether, wash the ether solution with a sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.
Determination of pKa by Potentiometric Titration
The pKa of the synthesized this compound can be determined experimentally using potentiometric titration.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol (or other suitable co-solvent for dissolution)
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water) in a beaker.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the benzoic acid solution and record the initial pH.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.
-
The pKa is equal to the pH at the half-equivalence point.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
-
-COOH Proton: A broad singlet is expected in the region of 10-13 ppm.
-
Aromatic Protons: The three aromatic protons will appear as a complex splitting pattern.
-
The proton at C6 (ortho to the methoxy group) is expected to be the most upfield due to the +M effect of the methoxy group.
-
The proton at C4 (para to the iodo group) will also be influenced by both substituents.
-
The proton at C3 (ortho to the iodo and meta to the methoxy group) will be the most downfield of the aromatic protons due to the deshielding effect of the adjacent iodine and carboxylic acid group.
-
-
-OCH₃ Protons: A sharp singlet is expected around 3.8-4.0 ppm.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-COOH): Expected in the range of 165-170 ppm.
-
Aromatic Carbons:
-
C1 (-COOH substituted): Expected around 130-135 ppm.
-
C2 (-I substituted): Expected to be significantly upfield due to the heavy atom effect of iodine, likely in the 90-100 ppm range.
-
C5 (-OCH₃ substituted): Expected to be the most downfield aromatic carbon (excluding C1 and C2) due to the deshielding effect of the oxygen atom, likely in the 155-160 ppm range.
-
C3, C4, C6: Expected in the aromatic region (110-140 ppm), with their specific shifts influenced by the relative positions of the substituents.
-
-
Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.
Predicted Infrared (IR) Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the range of 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions are expected in the 1200-1300 cm⁻¹ region.
-
C-I Stretch: A weak absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Visualizations
The following diagrams illustrate the key electronic effects and a plausible experimental workflow.
Caption: Interplay of inductive and resonance effects in this compound.
Caption: Plausible synthetic workflow for this compound.
Conclusion
The electronic properties of this compound are a result of the combined inductive and resonance effects of its iodo and methoxy substituents. The strong electron-withdrawing inductive effect of the ortho-iodo group is expected to be the dominant factor in increasing the acidity of the carboxylic acid group. The methoxy group, while inductively withdrawing, is a strong resonance donor, which will influence the electron density of the aromatic ring and its reactivity in other chemical transformations. This guide provides a foundational understanding of these effects, supported by predicted quantitative data and detailed experimental protocols for its synthesis and characterization, which are essential for its effective utilization in research and drug development.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting data for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Iodo-5-methoxybenzoic acid. This versatile building block is a key intermediate in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science.[1] The palladium-catalyzed coupling of this compound with various arylboronic acids offers an efficient route to novel compounds for drug discovery and development.[1]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] In this specific application, this compound serves as the aryl halide. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.
Illustrative Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature. Optimization may be required for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | ~90 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 8 | ~92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 18 | ~88 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 90 | 16 | ~85 |
| 5 | 2-Thiopheneboronic acid | [Pd(cinnamyl)Cl]₂ (1) / XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | 60 | 6 | ~95 |
Experimental Protocols
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the this compound.
-
Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery
The biaryl motif synthesized through this protocol is a prevalent structural feature in many pharmaceutical agents.[3][4][5] The ability to readily diversify the "R" group from the arylboronic acid allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methoxy and carboxylic acid functionalities on the this compound scaffold provide additional handles for further chemical modification, making the products of this reaction valuable intermediates in the synthesis of complex drug candidates.[1] The development of efficient and robust Suzuki-Miyaura coupling protocols is therefore of high importance to the pharmaceutical industry.[4][6]
References
Application Notes and Protocols for Biaryl Ether Synthesis via Ullmann Condensation with 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a classic and versatile copper-catalyzed reaction for the formation of carbon-oxygen (C-O) bonds, enabling the synthesis of diaryl ethers. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of biaryl ethers utilizing 2-Iodo-5-methoxybenzoic acid as a key starting material. The presence of both a carboxylic acid and an iodo group on the aromatic ring makes this substrate a valuable building block for creating complex molecular architectures. Modern adaptations of the Ullmann reaction often employ copper(I) salts as catalysts, sometimes in conjunction with ligands, to achieve milder reaction conditions and improved yields.
Reaction Scheme
The synthesis of a biaryl ether from this compound and a substituted phenol proceeds via a copper-catalyzed cross-coupling reaction. A representative transformation is depicted below:
Key Considerations for Successful Synthesis
Several factors are critical for achieving high yields and purity in the Ullmann condensation of this compound:
-
Catalyst System: Copper(I) iodide (CuI) is a commonly used and effective catalyst. While many modern Ullmann reactions benefit from the use of ligands to stabilize the copper catalyst and accelerate the reaction, ligand-free protocols can also be successful, particularly with reactive aryl iodides.
-
Base: An appropriate base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate. Temperatures typically range from 100 to 160 °C, depending on the reactivity of the substrates and the chosen solvent.
-
Inert Atmosphere: To prevent the oxidation of the copper(I) catalyst and other reaction components, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Experimental Protocols
The following protocols are representative examples for the Ullmann condensation of this compound with a substituted phenol.
Protocol 1: Ligand-Free Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed, ligand-free synthesis of a biaryl ether.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the substituted phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl ether.
Quantitative Data
The following table summarizes representative quantitative data for the Ullmann condensation of 2-halobenzoic acid derivatives with phenols, which can be used as a reference for optimizing the reaction with this compound.
| Aryl Halide | Phenol | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chlorobenzoic acid | Phenol | CuI (10) | K₂CO₃ (2.0) | DMF | 140 | 24 | ~75 |
| 2-Iodobenzoic acid | 4-Methoxyphenol | CuI (5) | Cs₂CO₃ (2.0) | NMP | 120 | 12 | >90 |
| 2-Iodo-5-nitrobenzoic acid | Phenol | Cu₂O (10) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | ~85 |
Note: The data in this table is compiled from various literature sources on Ullmann reactions of related substrates and should be considered as a guideline. Actual results with this compound may vary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Ullmann condensation experiment.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed Ullmann condensation.
Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2] These application notes provide a detailed overview and experimental protocols for the Heck reaction of 2-iodo-5-methoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The protocols are based on established methodologies for similar aryl iodides and are intended to serve as a comprehensive guide for researchers.
Reaction Principle and Mechanism
The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond in a syn-addition manner.[1]
-
β-Hydride Elimination: A β-hydrogen atom is eliminated from the alkyl palladium intermediate, also in a syn-fashion, to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Key Reaction Parameters for Optimization
The success of the Heck reaction with this compound is dependent on the careful selection and optimization of several parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalysts. The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice, though other phosphine ligands can be explored for optimization. In some cases, the reaction can proceed without a phosphine ligand, particularly with highly reactive aryl iodides.
-
Base: A base is required to neutralize the hydrogen halide produced during the reaction. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN) are typically used to facilitate the reaction.[3]
-
Temperature: The reaction is generally conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a sufficient reaction rate.[3]
-
Alkene Coupling Partner: The nature of the alkene can significantly affect the reaction outcome. Electron-deficient alkenes, such as acrylates and styrenes, are common substrates.
Summarized Reaction Conditions
The following table outlines typical starting conditions for the Heck reaction of this compound with common alkene coupling partners like styrene and acrylate esters. These conditions are based on general protocols for similar aryl iodides and should be optimized for specific applications.
| Parameter | Condition for Styrene Coupling | Condition for Acrylate Coupling |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ (2-10 mol%) | PPh₃ (2-10 mol%) or none |
| Base | Et₃N (2.0 equiv.) or K₂CO₃ (2.0 equiv.) | NaOAc (2.0 equiv.) or Et₃N (2.0 equiv.) |
| Solvent | DMF or NMP | Acetonitrile or DMF |
| Temperature | 100-120 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 8-18 hours |
| Alkene (equiv.) | 1.1 - 1.5 | 1.2 - 2.0 |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add triethylamine (2.0 equiv.) and styrene (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-methoxy-2-styrylbenzoic acid.
Protocol 2: Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), and sodium acetate (2.0 equiv.).
-
Add anhydrous acetonitrile to the flask.
-
Add ethyl acrylate (1.5 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, and wash the pad with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding cinnamic acid derivative.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-5-methoxybenzoic Acid with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3] The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in medicinal chemistry and drug development.
These application notes provide detailed protocols for the Sonogashira coupling of 2-iodo-5-methoxybenzoic acid with various terminal alkynes. The resulting 2-alkynyl-5-methoxybenzoic acid derivatives are valuable building blocks in the synthesis of a variety of heterocyclic compounds and other complex molecular architectures.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. The expected yields are based on analogous reactions with structurally similar aryl iodides.
Table 1: Substrate Scope and Expected Yields
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5-methoxybenzoic acid | 85-95 |
| 2 | 4-Ethynylanisole | 5-Methoxy-2-((4-methoxyphenyl)ethynyl)benzoic acid | 80-90 |
| 3 | 1-Ethynyl-4-fluorobenzene | 2-((4-Fluorophenyl)ethynyl)-5-methoxybenzoic acid | 82-92 |
| 4 | Ethynylbenzene | 2-Ethynyl-5-methoxybenzoic acid | 75-85 |
| 5 | 1-Octyne | 5-Methoxy-2-(oct-1-yn-1-yl)benzoic acid | 70-80 |
| 6 | Trimethylsilylacetylene | 5-Methoxy-2-((trimethylsilyl)ethynyl)benzoic acid | 88-98 |
Table 2: Typical Reaction Parameters
| Parameter | Protocol 1: Standard Sonogashira Coupling | Protocol 2: Copper-Free Sonogashira Coupling |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) with a ligand like PPh₃ or SPhos |
| Copper Co-catalyst | CuI (5-10 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Dioxane or Toluene |
| Temperature | Room temperature to 60 °C | 80-110 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling (Copper-Cocatalyzed)
This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative procedure that avoids the use of a copper co-catalyst, which can be advantageous in synthesizing molecules where copper contamination is a concern.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (10 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous dioxane (10 mL) to the flask.
-
Add the terminal alkyne (1.5 mmol) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
-
Characterize the purified product by spectroscopic methods.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.[3]
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-iodo-5-methoxybenzoic acid as a versatile starting material for the preparation of a variety of pharmaceutical intermediates. The strategic positioning of the iodo, methoxy, and carboxylic acid functionalities allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery.
This document details key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the synthesis of biaryl, alkynyl, and N-aryl derivatives, respectively. These structural motifs are prevalent in a wide range of pharmacologically active compounds. The provided protocols are based on established methodologies for similar substrates and offer a robust starting point for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] The reaction of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyl-2-carboxylic acids, which are key intermediates in the synthesis of anti-inflammatory drugs and other therapeutic agents.[1]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of a Representative 2-Aryl-5-methoxybenzoic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodo-aromatic compounds.[3]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and ethanol (10 mL) and a small amount of degassed water (1 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvents under reduced pressure.
-
Acidification and Extraction: Add water (20 mL) to the residue and acidify to a pH of approximately 2-3 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids, which can serve as a guideline for reactions with this compound.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 24 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 80 | 18 | 82-92 |
Sonogashira Coupling: Synthesis of Alkynylbenzoic Acids
The Sonogashira coupling provides a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5][6] This reaction enables the introduction of an alkynyl moiety at the 2-position of 5-methoxybenzoic acid, yielding intermediates that are valuable in the synthesis of various heterocyclic compounds and other complex molecules.[7][8]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Synthesis of a Representative 2-(Alkynyl)-5-methoxybenzoic Acid
This protocol is based on standard Sonogashira coupling procedures for aryl iodides.[7][8]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography.
Quantitative Data for Sonogashira Coupling
The following table presents typical reaction conditions and expected yields for the Sonogashira coupling of aryl iodides with various terminal alkynes.[7][8]
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 65 | 8 | 88-96 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₂NH | DMF | 60 | 10 | 85-92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 70 | 12 | 80-90 |
Buchwald-Hartwig Amination: Synthesis of N-Aryl Anthranilic Acid Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the synthesis of N-aryl derivatives of 2-amino-5-methoxybenzoic acid, which are important precursors for the synthesis of nitrogen-containing heterocycles, such as acridones and quinazolinones, many of which exhibit significant biological activity.[11][12]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Note: The carboxylic acid of this compound may need to be protected, for example, as a methyl ester, prior to the Buchwald-Hartwig amination to prevent interference with the basic reaction conditions.
Experimental Protocol: Synthesis of a Representative N-Aryl-2-amino-5-methoxybenzoic Acid Derivative
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl iodides.[12][13]
Materials:
-
Methyl 2-iodo-5-methoxybenzoate (prepared from this compound)
-
Amine (e.g., Aniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, to a dry Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Reagent Addition: Add methyl 2-iodo-5-methoxybenzoate (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of aryl iodides with various amines.[12][13]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | 18 | 85-95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | DavePhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 82-92 |
Experimental Workflows
Caption: General experimental workflows for the key cross-coupling reactions.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid is a versatile and highly valuable building block in modern organic synthesis. Its dual reactivity, stemming from the presence of both a carboxylic acid and an aryl iodide functional group, allows for a range of chemical transformations. This makes it an important precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents and functional materials.[1][2] The strategic positioning of the iodo and methoxy groups on the benzene ring influences the electronic and steric properties of the molecule, enabling selective and efficient participation in various cross-coupling and cyclization reactions.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocyclic compounds, xanthones and acridones, using this compound as a key starting material. The methodologies described herein are based on robust and well-established synthetic strategies, primarily the Ullmann condensation followed by acid-catalyzed intramolecular cyclization.
I. Synthesis of 2-Methoxyxanthone Derivatives
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of xanthones often involves the formation of a diaryl ether linkage followed by an intramolecular acylation. The Ullmann condensation provides a classical and effective method for the crucial C-O bond formation, which is then followed by an acid-catalyzed cyclodehydration to yield the xanthone core.
Overall Synthetic Pathway
The synthesis of a 2-methoxyxanthone derivative from this compound is a two-step process. The first step is a copper-catalyzed Ullmann condensation with a substituted phenol to form a 2-(aryloxy)-5-methoxybenzoic acid intermediate. The second step is the intramolecular cyclization of this intermediate under acidic conditions to yield the final xanthone product.
Caption: Synthetic workflow for 2-methoxyxanthone derivatives.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylphenoxy)-5-methoxybenzoic Acid (Ullmann Condensation)
This protocol describes the coupling of this compound with 4-methylphenol (p-cresol).
Materials:
-
This compound
-
4-Methylphenol (p-cresol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), 4-methylphenol (1.2 equiv.), anhydrous potassium carbonate (2.5 equiv.), and copper(I) iodide (0.15 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask (concentration of ~0.5 M with respect to the benzoic acid).
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4-methylphenoxy)-5-methoxybenzoic acid by recrystallization or column chromatography.
Step 2: Synthesis of 2-Methoxy-7-methyl-9H-xanthen-9-one (Intramolecular Cyclization)
This protocol describes the acid-catalyzed cyclization of the diaryl ether intermediate.
Materials:
-
2-(4-Methylphenoxy)-5-methoxybenzoic acid
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
Ice-water mixture
-
Sodium bicarbonate solution, saturated
-
Dichloromethane
Procedure:
-
In a round-bottom flask, add 2-(4-methylphenoxy)-5-methoxybenzoic acid (1.0 equiv.).
-
Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the benzoic acid) or concentrated sulfuric acid (5-10 volumes).
-
Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the formation of the xanthone by TLC.
-
After the reaction is complete, carefully pour the hot mixture into a beaker of ice-water with vigorous stirring.
-
A precipitate of the crude xanthone will form. Stir the mixture until the precipitate solidifies.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
Neutralize any remaining acid by washing the solid with a saturated sodium bicarbonate solution, followed by water.
-
Dry the crude product in a vacuum oven.
-
Purify the 2-methoxy-7-methyl-9H-xanthen-9-one by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[3]
Quantitative Data
The following table summarizes representative reaction conditions and expected yields for the synthesis of a 2-methoxyxanthone derivative. Yields are based on analogous transformations reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | CuI, K₂CO₃ | DMF | 120-130 | 12-18 | 70-85 |
| 2 | Intramolecular Cyclization | H₂SO₄ or PPA | Neat | 80-100 | 2-4 | 85-95 |
II. Synthesis of 2-Methoxyacridone Derivatives
Acridones are nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their DNA-intercalating properties and potential as anticancer agents. A common synthetic route to acridones is the intramolecular cyclization of N-phenylanthranilic acids, which are readily prepared via an Ullmann condensation of an o-halobenzoic acid and an aniline.
Overall Synthetic Pathway
The synthesis of a 2-methoxyacridone derivative from this compound follows a two-step sequence. The first step is a copper-catalyzed Ullmann condensation with a substituted aniline to afford an N-aryl-5-methoxyanthranilic acid intermediate. This is followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to furnish the acridone skeleton.
Caption: Synthetic workflow for 2-methoxyacridone derivatives.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-2-(p-tolylamino)benzoic Acid (Ullmann Condensation)
This protocol outlines the coupling of this compound with 4-methylaniline (p-toluidine).
Materials:
-
This compound
-
4-Methylaniline (p-toluidine)
-
Copper powder or Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or nitrobenzene
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 equiv.), 4-methylaniline (2.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and a catalytic amount of copper powder or copper(I) oxide (0.1 equiv.).
-
Add a high-boiling solvent such as DMF or nitrobenzene.
-
Heat the reaction mixture to reflux (typically 150-180 °C) for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and, if nitrobenzene was used, remove it by steam distillation.
-
Dilute the residue with water and boil. If necessary, decolorize the solution with activated charcoal and filter while hot.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to precipitate the N-aryl-anthranilic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure 5-methoxy-2-(p-tolylamino)benzoic acid.
Step 2: Synthesis of 2-Methoxy-7-methyl-9(10H)-acridone (Intramolecular Cyclization)
This protocol details the cyclization of the N-arylanthranilic acid intermediate to the corresponding acridone.
Materials:
-
5-Methoxy-2-(p-tolylamino)benzoic acid
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Ice-water mixture
-
Ammonium hydroxide solution or sodium carbonate solution
Procedure:
-
Place the 5-methoxy-2-(p-tolylamino)benzoic acid (1.0 equiv.) in a flask.
-
Carefully add concentrated sulfuric acid (5-10 volumes) or polyphosphoric acid (10-20 times the weight).
-
Heat the mixture on a water bath or in an oil bath at 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
The acridone will precipitate. Collect the solid by filtration and wash it with a large amount of water.
-
To remove any unreacted starting material, suspend the crude product in a dilute ammonium hydroxide or sodium carbonate solution, stir, and filter.
-
Wash the purified acridone with water until the filtrate is neutral, and then dry.
-
The product can be further purified by recrystallization from a high-boiling solvent like ethanol, acetic acid, or nitrobenzene.[4]
Quantitative Data
The following table presents representative reaction conditions and expected yields for the synthesis of a 2-methoxyacridone derivative. Yields are based on established procedures for similar substrates.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann Condensation | Cu powder, K₂CO₃ | DMF | 150-160 | 3-5 | 75-90 |
| 2 | Intramolecular Cyclization | H₂SO₄ or PPA | Neat | 100-120 | 2-4 | 80-95 |
Conclusion
This compound is a highly effective precursor for the synthesis of substituted xanthones and acridones. The protocols detailed in this document, based on the Ullmann condensation and subsequent acid-catalyzed cyclization, offer reliable and efficient pathways to these important heterocyclic scaffolds. These methods are amenable to the synthesis of a variety of derivatives by simply changing the phenolic or anilinic coupling partner, thus providing a valuable tool for researchers in drug discovery and materials science. Careful optimization of reaction conditions may be necessary depending on the specific substrates used.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid is a versatile building block in modern organic synthesis, prized for its utility in forming complex molecular architectures.[1] Its structure incorporates both a reactive aryl iodide and a carboxylic acid, rendering it a valuable precursor for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, which are foundational in pharmaceutical development and materials science.[1][2] These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, enable the efficient formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Illustrative Performance Data
The following table illustrates the expected performance of this compound in Suzuki-Miyaura coupling with various arylboronic acids, based on established chemical principles. Electron-donating groups on the boronic acid generally enhance reactivity, while electron-withdrawing groups can decrease it.
| Arylboronic Acid Partner | Expected Yield (%) | Plausible Reaction Time (h) | Notes |
| Phenylboronic acid | 85-95 | 4-8 | Standard coupling partner. |
| 4-Methoxyphenylboronic acid | 90-98 | 3-6 | Electron-donating group enhances reactivity. |
| 4-(Trifluoromethyl)phenylboronic acid | 75-85 | 8-12 | Electron-withdrawing group can slow the reaction. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the catalyst mixture to the reaction flask.
-
Add 1,4-dioxane and water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of Cinnamic Acid Derivatives
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[4] This is particularly useful for synthesizing cinnamic acid derivatives from this compound.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Illustrative Performance Data
The following table provides expected outcomes for the Heck reaction of this compound with various alkenes.
| Alkene Partner | Expected Yield (%) | Plausible Reaction Time (h) | Notes |
| Styrene | 80-90 | 12-24 | Forms a stilbene derivative. |
| Ethyl acrylate | 75-85 | 12-24 | Produces a cinnamate ester. |
| 1-Octene | 70-80 | 18-36 | Coupling with a non-activated alkene may require longer reaction times. |
Detailed Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of an aryl iodide with an alkene.[4]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF and the alkene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Illustrative Performance Data
The following table shows expected yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Terminal Alkyne Partner | Expected Yield (%) | Plausible Reaction Time (h) | Notes |
| Phenylacetylene | 90-98 | 2-4 | A standard and highly reactive coupling partner. |
| 1-Heptyne | 85-95 | 3-6 | Aliphatic alkynes are generally good substrates. |
| Trimethylsilylacetylene | 80-90 | 4-8 | The TMS group can be removed post-coupling if desired. |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Anthranilic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[5] This method allows for the facile synthesis of N-aryl anthranilic acid derivatives from this compound.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Illustrative Performance Data
The following table presents expected yields for the Buchwald-Hartwig amination of this compound with various amines.
| Amine Partner | Expected Yield (%) | Plausible Reaction Time (h) | Notes |
| Aniline | 80-90 | 12-24 | A common coupling partner for the synthesis of diphenylamines. |
| Morpholine | 85-95 | 8-16 | A cyclic secondary amine that couples efficiently. |
| n-Butylamine | 75-85 | 18-36 | Primary alkylamines are also suitable substrates. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl iodide with an amine.[2]
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., aniline) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
Xantphos (0.02 mmol)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the amine and anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Overview
The general workflow for palladium-catalyzed cross-coupling reactions involves several key stages, from reaction setup under an inert atmosphere to product purification and characterization.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes: 2-Iodo-5-methoxybenzoic Acid as a Versatile Precursor for PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for utilizing 2-iodo-5-methoxybenzoic acid as a versatile and strategic precursor for the synthesis of PROTAC linkers. Its distinct chemical handles—a carboxylic acid and an aryl iodide—allow for orthogonal chemical modifications, enabling the modular and efficient construction of a diverse range of linkers with varying lengths, rigidities, and functionalities.
Core Concept: The Strategic Advantage of this compound
The utility of this compound as a linker precursor lies in its two readily functionalizable sites:
-
Carboxylic Acid: This group can be easily converted into an amide bond, a common and stable linkage for connecting to either the E3 ligase ligand or the POI-binding ligand.
-
Aryl Iodide: This functional group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the introduction of rigid alkynyl moieties. This rigidity can be crucial for optimizing the spatial orientation of the two ends of the PROTAC.
This dual reactivity provides a strategic approach to linker synthesis, allowing for a stepwise and controlled assembly of the final PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional PROTAC Linker Precursor
This protocol describes the synthesis of a bifunctional linker with a terminal alkyne and a carboxylic acid, starting from this compound.
Reaction Scheme:
Caption: Synthesis of a bifunctional linker precursor.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Trimethylsilylacetylene | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride | 0.05 |
| Copper(I) iodide | 0.1 |
| Triethylamine (Et₃N) | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - |
| Potassium carbonate (K₂CO₃) | 2.0 |
| Methanol (MeOH) | - |
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous THF, followed by triethylamine (3.0 equiv.).
-
Add trimethylsilylacetylene (1.2 equiv.) dropwise to the stirring solution.
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-5-methoxybenzoic acid.
-
-
Desilylation:
-
Dissolve the purified product from the previous step in methanol.
-
Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final bifunctional linker precursor, 2-ethynyl-5-methoxybenzoic acid.
-
Expected Yield: 70-85% over two steps.
Protocol 2: PROTAC Synthesis via Sequential Amide Coupling and Click Chemistry
This protocol outlines the assembly of a final PROTAC molecule using the bifunctional linker precursor synthesized in Protocol 1. This example involves first attaching the linker to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) via amide bond formation, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-functionalized POI ligand.
Experimental Workflow:
Caption: PROTAC synthesis workflow.
Materials:
| Reagent | Molar Equiv. |
| 2-Ethynyl-5-methoxybenzoic acid | 1.0 |
| Amine-functionalized E3 Ligase Ligand | 1.1 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| DMF, anhydrous | - |
| Azide-functionalized POI Ligand | 1.2 |
| Copper(II) sulfate pentahydrate | 0.1 |
| Sodium ascorbate | 0.2 |
| tert-Butanol/Water (1:1) | - |
Procedure:
-
Amide Coupling:
-
Dissolve 2-ethynyl-5-methoxybenzoic acid (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) and stir for 10 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand (1.1 equiv.) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the linker-E3 ligase ligand conjugate.
-
-
CuAAC Click Reaction:
-
Dissolve the linker-E3 ligase ligand conjugate (1.0 equiv.) and the azide-functionalized POI ligand (1.2 equiv.) in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).
-
Stir the reaction vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Quantitative Data Summary (Representative):
| Step | Reaction | Starting Material Conversion (%) | Isolated Yield (%) | Purity (LC-MS, %) |
| Linker Synthesis | Sonogashira Coupling | >95 | 80-90 | >98 |
| Linker Synthesis | Desilylation | >99 | 90-98 | >98 |
| PROTAC Assembly | Amide Coupling | >90 | 75-85 | >95 |
| PROTAC Assembly | Click Chemistry | >85 | 60-75 | >99 |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, once introduced into a cellular system, orchestrates the degradation of the target Protein of Interest (POI) through the Ubiquitin-Proteasome System (UPS).
Caption: PROTAC mechanism of action.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into smaller peptides.
-
Catalytic Cycle: The PROTAC molecule is then released and can engage in another cycle of POI degradation.
Conclusion
This compound serves as an excellent and cost-effective starting material for the synthesis of PROTAC linkers. Its orthogonal functional groups allow for a modular and flexible approach to linker design, enabling the systematic optimization of PROTAC properties. The protocols provided herein offer a robust framework for researchers to synthesize novel PROTACs for therapeutic development and chemical biology research.
amidation of 2-Iodo-5-methoxybenzoic acid reaction conditions
Application Notes: Amidation of 2-Iodo-5-methoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a versatile building block in organic synthesis, valued for its dual reactivity stemming from the aryl iodide and carboxylic acid functional groups.[1] The amidation of its carboxylic acid moiety is a critical transformation, yielding key intermediates for the development of pharmaceuticals and other complex molecular structures. The efficient formation of the amide bond is paramount, and the choice of coupling reagent and reaction conditions can significantly influence yield, purity, and scalability. This document provides a comparative overview of common amidation protocols and detailed experimental procedures suitable for this compound.
Data Presentation: Comparative Analysis of Amidation Conditions
The selection of an appropriate coupling reagent is critical for maximizing yield and minimizing side reactions. The following table summarizes various reaction conditions for the amidation of benzoic acids, which are applicable to this compound.
| Method | Coupling Reagent / System | Amine Source | Base | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) | Reference / Analogy |
| Uronium Salt | HATU | Primary/Secondary Amine | DIPEA / TEA | DMF / EtOAc | 2 - 18 | RT | 85 - 95 | [2][3][4] |
| Carbodiimide | EDC / HOBt | Primary/Secondary Amine | DIPEA / TEA | DMF / DCM | 12 | RT | ~85 | [2] |
| Phosphonium Salt | PyBOP | Primary/Secondary Amine | DIPEA | DMF | 2 - 12 | RT | High | [5] |
| Acyl Chloride (Two-Step) | Thionyl Chloride (SOCl₂) | Isopropylamine | Triethylamine (TEA) | Toluene / CH₂Cl₂ | 2 - 4 | Reflux/RT | High | [6] |
| Acyl Chloride (Two-Step) | Oxalyl Chloride | Ammonium Chloride | N/A (NMP as solvent) | NMP | 1 | 120 | 70 - 85 | [7] |
Note: Yields are representative and may vary based on the specific amine and precise reaction conditions employed.
Mandatory Visualizations
The following diagrams illustrate the general workflow and key components of the amidation reaction.
Caption: General experimental workflow for amide coupling.
Caption: Key components and their roles in the amidation reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the amidation of this compound using common and effective coupling techniques.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU, a highly efficient uronium salt-based coupling reagent known for fast reaction times and high yields, especially for challenging couplings.[2]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method employs the carbodiimide EDC in conjunction with the additive HOBt, a cost-effective and widely used system that minimizes side reactions such as racemization.[2][8]
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C and add EDC (1.5 eq). Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the activated ester.
-
Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of TEA or DIPEA (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Two-Step Synthesis via Acyl Chloride
This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq) with catalytic DMF
-
Desired primary/secondary amine or Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Triethylamine (TEA) (3.0 eq, if using an amine salt)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Ice-cold water
Procedure:
Step 1: Formation of 2-Iodo-5-methoxybenzoyl chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add anhydrous toluene and then slowly add thionyl chloride (2.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The solid should dissolve completely.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.
Step 2: Amidation
-
Dissolve the crude 2-iodo-5-methoxybenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq) and TEA (3.0 eq) in anhydrous DCM.
-
Slowly add the amine solution to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to obtain the crude amide, which can be purified as described in the previous protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Esterification of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common methods for the esterification of 2-iodo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] The choice of method will depend on the desired scale, the lability of the substrates, and the required reaction conditions.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[2][3][4] This method is particularly suitable for large-scale synthesis where the reagents are not sensitive to strong acidic conditions. The reaction is an equilibrium process, and to achieve high yields, it is typically performed using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.[2][3]
Data Presentation
| Ester Product | Alcohol | Catalyst | Reaction Time (hours) | Typical Yield (%) |
| Methyl 2-iodo-5-methoxybenzoate | Methanol | Conc. H₂SO₄ | 4 - 8 | 85 - 95 |
| Ethyl 2-iodo-5-methoxybenzoate | Ethanol | Conc. H₂SO₄ | 6 - 12 | 80 - 90 |
Experimental Protocol: Synthesis of Methyl 2-iodo-5-methoxybenzoate
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 2-iodo-5-methoxybenzoate.
Workflow Diagram
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[6] The reaction proceeds at room temperature and generally gives high yields.[5] A key feature is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[5]
Data Presentation
| Ester Product | Alcohol | Reagents | Reaction Time (hours) | Typical Yield (%) |
| Methyl 2-iodo-5-methoxybenzoate | Methanol | DCC, DMAP | 2 - 6 | 90 - 98 |
| Ethyl 2-iodo-5-methoxybenzoate | Ethanol | DCC, DMAP | 2 - 6 | 88 - 96 |
Experimental Protocol: Synthesis of Ethyl 2-iodo-5-methoxybenzoate
Materials:
-
This compound
-
Anhydrous Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The formation of a white precipitate (dicyclohexylurea) will be observed. Monitor the reaction by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-iodo-5-methoxybenzoate.
Workflow Diagram
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and reliable method for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions.[8][9][10] This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][11] A key advantage of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, if one is present.[8]
Data Presentation
| Ester Product | Alcohol | Reagents | Reaction Time (hours) | Typical Yield (%) |
| Isopropyl 2-iodo-5-methoxybenzoate | Isopropanol | PPh₃, DIAD | 1 - 4 | 75 - 90 |
| Benzyl 2-iodo-5-methoxybenzoate | Benzyl alcohol | PPh₃, DEAD | 1 - 4 | 80 - 95 |
Experimental Protocol: Synthesis of Benzyl 2-iodo-5-methoxybenzoate
Materials:
-
This compound
-
Benzyl alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq). Dissolve the components in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, which contains the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate), can be purified directly by column chromatography on silica gel. Eluting with a gradient of ethyl acetate in hexanes will separate the desired ester from the byproducts.
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 2-Iodo-5-methoxybenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid has emerged as a critical and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features—a carboxylic acid group, a methoxy substituent, and an iodine atom—provide multiple reactive sites for diverse chemical transformations. This allows for the construction of novel molecular scaffolds with significant therapeutic potential. This document provides detailed application notes, experimental protocols, and biological data related to the use of this compound in drug discovery and development, with a focus on its application in the synthesis of the dual orexin receptor antagonist, Daridorexant.
Application Notes
This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the molecule at the carboxylic acid and the iodo-substituted carbon.
Key Applications in Medicinal Chemistry:
-
Synthesis of Heterocyclic Compounds: The presence of the ortho-iodo and carboxylic acid functionalities makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems, which are prevalent in many drug classes.
-
Cross-Coupling Reactions: The iodo group serves as an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and arylamine structures.[1]
-
Lead Optimization: The methoxy group can be a key pharmacophoric feature or can be demethylated to a phenol, providing a point for further derivatization during lead optimization studies to improve potency, selectivity, and pharmacokinetic properties.
A prime example of its application is in the synthesis of Daridorexant , an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[2] this compound is a crucial starting material for the synthesis of a key intermediate, 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate from this compound and its subsequent conversion to the active pharmaceutical ingredient, Daridorexant.
Protocol 1: Synthesis of 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
This protocol describes the copper-catalyzed N-arylation of 1H-1,2,3-triazole with this compound.
Materials:
-
This compound
-
1H-1,2,3-triazole
-
Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Citric acid monohydrate
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the solution, add 1H-1,2,3-triazole (2.0 eq) and cesium carbonate (2.0 eq).
-
Add a catalytic amount of Copper(I) Iodide (0.05 eq).
-
The reaction is exothermic and the temperature will rise. Stir the reaction mixture for 30 minutes at room temperature.
-
After completion of the reaction (monitored by TLC or LC-MS), evaporate the DMF under reduced pressure.
-
To the residue, add water and EtOAc.
-
Adjust the pH of the aqueous layer to 3-4 with citric acid monohydrate.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Protocol 2: Synthesis of Daridorexant from 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
This protocol outlines the amide coupling of the synthesized intermediate with the requisite amine to form Daridorexant. The synthesis of the chiral amine component is a multi-step process not detailed here.
Materials:
-
5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
-
(S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine (or its salt)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq) in an anhydrous solvent.
-
Add the amide coupling reagent (1.1 eq) and the base (2.0 eq) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add (S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude Daridorexant can be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the biological activity of Daridorexant, a drug synthesized using this compound as a starting material.
| Compound | Target | Assay | Ki (nM) | Kb (nM) | Reference |
| Daridorexant | Orexin 1 Receptor (OX₁) | Radioligand Binding | 0.47 | 0.5 | [2] |
| Daridorexant | Orexin 2 Receptor (OX₂) | Radioligand Binding | 0.93 | 0.8 | [2] |
Mandatory Visualizations
Orexin Signaling Pathway and Mechanism of Action of Daridorexant
References
Application of 2-Iodo-5-methoxybenzoic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-5-methoxybenzoic acid is a versatile aromatic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique structure, featuring a carboxylic acid group, an iodine atom, and a methoxy group on a benzene ring, offers multiple reactive sites for a variety of chemical transformations. This dual functionality allows for its use as a precursor in the development of materials with tailored electronic, optical, and structural properties, including Organic Light-Emitting Diodes (OLEDs), liquid crystals, and Metal-Organic Frameworks (MOFs).[1][2] The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Ullmann couplings, which are powerful tools for the construction of complex biaryl scaffolds—a common motif in many functional organic materials.[2][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science, intended to guide researchers in synthesizing novel materials with potential applications in electronics, displays, and porous materials.
Key Applications in Materials Science
The primary application of this compound in materials science is as an intermediate or precursor for the synthesis of larger, more complex functional molecules. Its utility stems from the ability to selectively functionalize the molecule at both the carboxylic acid group and the carbon-iodine bond.
-
Organic Light-Emitting Diodes (OLEDs): As a building block for OLED materials, this compound can be used to synthesize conjugated molecules that form the emissive or charge-transport layers in OLED devices. The biaryl structures formed via Suzuki-Miyaura coupling are often employed to tune the electronic properties and enhance the performance of these devices.[3]
-
Liquid Crystals: The rigid core of the benzoic acid derivative can be incorporated into larger molecules that exhibit liquid crystalline properties. By extending the molecular structure through reactions at the iodo- and carboxyl- positions, calamitic (rod-like) or discotic (disc-like) liquid crystals can be synthesized.[4][5] These materials are central to display technologies and optical switching devices.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. The iodo- and methoxy- functional groups can be used to modify the pore environment and tailor the MOF's properties for applications in gas storage, separation, and catalysis.[6][7]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations for materials science applications.
Protocol 1: Synthesis of a Biaryl Precursor for OLEDs via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to form a biphenyl derivative, a common core for OLED materials.[1][3]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.
-
Acidify the aqueous solution with 1 M HCl to a pH of ~2-3, which should precipitate the product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | 2'-Methoxy-4-methoxy-[1,1'-biphenyl]-2-carboxylic acid | 75-90 |
Protocol 2: Synthesis of a Diaryl Ether for Liquid Crystal Precursors via Ullmann Condensation
This protocol outlines a copper-catalyzed Ullmann condensation to form a diaryl ether, a key linkage in many liquid crystal molecules.[8][9]
Materials:
-
This compound
-
A phenol derivative (e.g., 4-pentylphenol)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Toluene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the phenol derivative (1.2 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (2.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere and stir for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 50 mL of 1 M HCl and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diaryl ether.
Quantitative Data (Expected):
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | 4-Pentylphenol | 2-(4-Pentylphenoxy)-5-methoxybenzoic acid | 60-80 |
Protocol 3: Synthesis of a Functionalized Metal-Organic Framework (MOF)
This protocol provides a general method for the solvothermal synthesis of a MOF using this compound as an organic linker. The specific properties of the resulting MOF will depend on the chosen metal salt.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve this compound (0.5 mmol) in DMF (10 mL).
-
In a separate vial, dissolve the metal salt (0.5 mmol) in DMF (10 mL).
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-120 °C for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the resulting MOF material under vacuum at an elevated temperature (e.g., 150 °C) to activate it for characterization.
Quantitative Data (Expected - Example with a Zinc-based MOF):
| Linker | Metal Salt | MOF Product (Example) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| This compound | Zn(NO₃)₂·6H₂O | Zn-(2-Iodo-5-methoxybenzoate) MOF | 500 - 1500 | 0.2 - 0.7 |
Note: The actual surface area and pore volume will be highly dependent on the specific crystal structure formed.[10][11]
Visualizations
Caption: Suzuki-Miyaura coupling workflow for biaryl synthesis.
Caption: General workflow for Metal-Organic Framework synthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of functional materials. Its ability to undergo key chemical transformations such as Suzuki-Miyaura and Ullmann couplings, as well as its suitability as a linker in MOF synthesis, makes it an important compound for researchers in materials science. The protocols provided herein offer a starting point for the development of novel OLED materials, liquid crystals, and porous frameworks with tailored properties for various advanced applications. Further derivatization of this building block can open up even more possibilities for creating new functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. colorado.edu [colorado.edu]
- 6. WO2021216174A1 - High yield synthesis of metal-organic frameworks - Google Patents [patents.google.com]
- 7. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Multivariate Metal–Organic Framework-5 with 36 Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
low yield in Suzuki coupling with 2-Iodo-5-methoxybenzoic acid troubleshooting
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during their experiments, with a specific focus on substrates like 2-Iodo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?
A1: Low yields with this compound can stem from a combination of factors related to its specific chemical nature: steric hindrance and electronic properties. The ortho-iodo and ortho-carboxylic acid groups create significant steric bulk around the reaction center, potentially impeding the approach of the palladium catalyst. Additionally, the methoxy group is electron-donating, which can slow down the initial oxidative addition step of the catalytic cycle. The carboxylic acid can also coordinate with the palladium catalyst, potentially deactivating it.
Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard catalysts may be ineffective. Bulky, electron-rich phosphine ligands are often required for sterically hindered and electron-rich aryl halides.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions. The acidic proton of the carboxylic acid also needs to be considered, as it will consume an equivalent of the base.
-
Side Reactions: Undesired reactions such as protodehalogenation (replacement of iodine with hydrogen) and protodeboronation of the boronic acid partner are common culprits for low yields.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time need to be carefully optimized.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: For a challenging substrate like this compound, starting with robust and well-established conditions is crucial. Below is a generalized protocol that serves as a good starting point.
General Experimental Protocol: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3-4 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three to five times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: How do I select the right catalyst and ligand for this sterically hindered and electron-rich substrate?
A3: The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a substrate like this compound.
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it may not be active enough for this challenging substrate. Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, which are reduced to the active Pd(0) species in situ. More advanced, commercially available precatalysts that incorporate bulky phosphine ligands (e.g., XPhos Pd G3, SPhos Pd G3) are often more effective as they ensure the correct ligand-to-metal ratio and readily form the active catalytic species.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For sterically hindered and electron-rich aryl halides, bulky and electron-rich monodentate biaryl phosphine ligands (Buchwald ligands) are generally the top choice.[2] These ligands promote the oxidative addition step and the final reductive elimination.
| Ligand Type | Examples | Suitability for this compound |
| Bulky, Electron-Rich Monodentate Phosphines | SPhos, XPhos, RuPhos, DavePhos | Highly Recommended. These are designed for challenging couplings involving sterically hindered and electron-rich substrates.[3][4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Good Alternative. NHCs are strong σ-donors and can be very effective for sterically demanding reactions.[5] |
| Bidentate Phosphines | dppf, Xantphos | May have limited success. While effective in many Suzuki reactions, they may not be optimal for this specific substrate due to the steric hindrance. |
| Simple Trialkyl/Triarylphosphines | PPh₃, PCy₃ | Not Recommended. Generally not effective enough for such a challenging transformation. |
Q4: The presence of a carboxylic acid seems to be problematic. How does it interfere with the reaction, and how can I mitigate these issues?
A4: The carboxylic acid moiety can interfere in several ways:
-
Base Consumption: The acidic proton will react with the base, so at least one extra equivalent of base is required.
-
Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium center, potentially forming an inactive complex and halting the catalytic cycle.[6]
-
Solubility Issues: The carboxylate salt may have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and slower reaction rates.
Solutions:
-
Increase Base Equivalents: Use at least 3-4 equivalents of a suitable base to both deprotonate the carboxylic acid and facilitate the catalytic cycle.
-
Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This will prevent its direct interference with the catalyst. The ester can be saponified in a subsequent step to regenerate the carboxylic acid.
-
Choice of Base: Using a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOH or KOH, which can promote side reactions.[7] Fluoride bases like KF can also be effective.[8]
Q5: I am observing a significant amount of a byproduct that appears to be 5-methoxybenzoic acid. What is this side reaction and how can I prevent it?
A5: This byproduct is the result of protodehalogenation , a common side reaction where the iodine atom is replaced by a hydrogen atom.[9] This occurs when the palladium-aryl intermediate reacts with a proton source in the reaction mixture before it can undergo transmetalation with the boronic acid.
Causes and Mitigation Strategies for Protodehalogenation:
| Cause | Mitigation Strategy |
| Presence of Protic Impurities | Use anhydrous solvents and ensure all reagents are dry. |
| Slow Transmetalation | The transmetalation step is often rate-limiting. Using a more reactive boronic acid derivative (e.g., a pinacol ester or a trifluoroborate salt) can accelerate this step.[10] Increasing the concentration of the boronic acid can also help. |
| Inefficient Ligand | A bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, outcompeting the protodehalogenation side reaction. |
| Choice of Base and Solvent | The choice of base and solvent can influence the formation of palladium-hydride species, which are often implicated in protodehalogenation. Screening different base/solvent combinations is recommended. For example, using an anhydrous solvent with a base like K₃PO₄ can be effective.[11] |
Q6: What is protodeboronation and how can I minimize it?
A6: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[1] This is a common decomposition pathway for boronic acids, especially electron-rich or heteroaromatic ones, under the reaction conditions.
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[10]
-
Control Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) to compensate for any degradation.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can facilitate protodeboronation.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki couplings.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ullmann Reaction of 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Ullmann reaction involving 2-Iodo-5-methoxybenzoic acid. This resource is designed to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Ullmann reaction of this compound?
A1: The primary side products encountered during the Ullmann coupling of this compound are typically:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound, resulting in 2,2'-dimethoxy-5,5'-dicarboxybiphenyl. This is a classic side reaction in Ullmann couplings.
-
Decarboxylation Product: The loss of the carboxylic acid group from the starting material or the desired product can occur, especially at elevated temperatures. This leads to the formation of 4-iodo-3-methoxytoluene from the starting material or the corresponding decarboxylated biaryl ether. The ortho-position of the iodine atom to the carboxylic acid can facilitate this process.
-
Dehalogenation Product: Reduction of the iodo group to a hydrogen atom can lead to the formation of 5-methoxybenzoic acid.
Q2: My reaction is showing low to no yield of the desired biaryl ether. What are the potential causes and solutions?
A2: Low or no yield is a common issue in Ullmann reactions. Consider the following troubleshooting steps:
-
Inactive Catalyst: The copper catalyst is crucial. Ensure you are using a high-purity, active form of copper, typically Cu(I) salts like CuI. If your CuI is old or has been exposed to air, its activity may be compromised.
-
Inappropriate Ligand: For challenging couplings, a ligand is often necessary to stabilize the copper catalyst and facilitate the reaction. Common ligands for Ullmann reactions include 1,10-phenanthroline, N,N'-dimethyl ethylenediamine (DMEDA), and various amino acids. The choice of ligand can be substrate-dependent, so screening different ligands may be necessary.
-
Suboptimal Base: An appropriate base is required to deprotonate the nucleophile (e.g., phenol or amine). Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
-
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C). While modern ligand systems can lower this requirement, the reaction may still need sufficient thermal energy to proceed. If you are using a ligand, you can typically start at a lower temperature (e.g., 100-120 °C) and gradually increase it if the reaction is not progressing.
Q3: I am observing a significant amount of the homocoupling side product. How can I minimize its formation?
A3: Minimizing the formation of the homocoupling product, 2,2'-dimethoxy-5,5'-dicarboxybiphenyl, can be achieved by:
-
Optimizing the Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experiment with different ligands to find one that favors the formation of the desired product.
-
Controlling Stoichiometry: Using a slight excess of the nucleophile (the phenol or amine component) can help to favor the cross-coupling reaction over the homocoupling of the aryl iodide.
-
Lowering the Reaction Temperature: Higher temperatures can sometimes promote homocoupling. If possible with your specific substrates, try running the reaction at a lower temperature for a longer period.
Q4: How can I prevent decarboxylation during the reaction?
A4: Decarboxylation is often promoted by high temperatures. To mitigate this:
-
Use a Milder Ligand/Catalyst System: Modern Ullmann protocols that operate at lower temperatures are less likely to cause significant decarboxylation.
-
Optimize Reaction Time: Prolonged heating can increase the extent of decarboxylation. Monitor the reaction progress and stop it as soon as the desired product is formed in a reasonable yield.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive copper catalyst. | Use fresh, high-purity Cu(I) salt (e.g., CuI). |
| Inappropriate or no ligand used. | Screen various ligands such as 1,10-phenanthroline or DMEDA. | |
| Incorrect base. | Try different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, especially if not using a ligand. | |
| High Percentage of Homocoupling Product | Reaction conditions favor self-coupling. | Use a slight excess of the nucleophile (phenol or amine). |
| High reaction temperature. | Attempt the reaction at a lower temperature for a longer duration. | |
| Ineffective ligand. | Screen different ligands that may favor cross-coupling. | |
| Significant Decarboxylation | Reaction temperature is too high. | Employ a modern, lower-temperature Ullmann protocol with an appropriate ligand. |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as a satisfactory yield is achieved. | |
| Formation of Dehalogenation Product | Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere. |
| Slow desired reaction. | Optimize conditions (catalyst, ligand, temperature) to increase the rate of the desired coupling. |
Experimental Protocols
General Protocol for the Ullmann Condensation of this compound with a Phenol Derivative
This protocol provides a starting point for the synthesis of diaryl ethers. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) (finely ground and dried)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the phenol derivative (1.2 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Add finely ground and dried K₂CO₃ (2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Ullmann Reactions
Caption: A logical flowchart for troubleshooting common issues in the Ullmann reaction of this compound.
Reaction Scheme: Key Products and Side Products
Caption: Reaction scheme illustrating the desired product and major side products in the Ullmann reaction of this compound.
Technical Support Center: Purification of 2-Iodo-5-methoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-methoxybenzoic acid and its derivatives. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the purification of these compounds.
Troubleshooting Guide
Question 1: My crude this compound has a brownish or yellowish tint. What is the likely cause and how can I remove the colored impurities?
Answer: A discolored product often indicates the presence of residual iodine or other colored byproducts from the synthesis. The primary method to remove these impurities is through treatment with activated carbon followed by recrystallization.
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% w/w).
-
Hot Filtration: Boil the solution for a few minutes and then perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.
-
Recrystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
Question 2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?
Answer: If a single solvent does not provide the desired solubility profile (good solubility when hot, poor solubility when cold), a mixed-solvent system is a viable alternative. Common solvent mixtures for compounds of this type include combinations of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexane or heptane).
Troubleshooting Steps:
-
Dissolve the crude product in a minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature.
-
Gradually add the "poor" solvent (the one in which it is less soluble) to the hot solution until turbidity (cloudiness) appears and persists.
-
Add a small amount of the "good" solvent back to the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
Question 3: My recrystallization yield is very low. What are the potential reasons and how can I improve it?
Answer: Low yield during recrystallization can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the product being too soluble in the cold solvent.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing on the filter paper.
-
Optimize Solvent Choice: If the product is still too soluble in the cold solvent, consider a different solvent or solvent system where the solubility at low temperatures is lower.
-
Cooling Process: Ensure the solution is cooled slowly to maximize crystal formation. An ice bath can be used to further decrease the solubility and improve yield after slow cooling to room temperature.
Question 4: I am seeing multiple spots on my TLC plate after purification. How do I remove closely related impurities?
Answer: If recrystallization is insufficient to remove impurities with similar polarities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Steps:
-
Select an Appropriate Stationary Phase: Silica gel is the most common stationary phase for compounds of this nature.
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the best solvent system (mobile phase) for separation. A good mobile phase will result in a clear separation of the desired product spot from impurity spots, with an Rf value for the product ideally between 0.2 and 0.4. A common mobile phase for these types of compounds is a mixture of hexane and ethyl acetate.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Careful Loading and Elution: Load the sample onto the column in a concentrated band and elute with the chosen mobile phase, collecting fractions and monitoring them by TLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include:
-
Unreacted starting materials: Such as 3-methoxybenzoic acid.
-
Isomeric byproducts: Depending on the synthetic route, other iodinated isomers may form.
-
De-iodinated product: 5-methoxybenzoic acid.
-
Residual iodine: Which can give the product a colored tint.
Q2: Which analytical techniques are best for assessing the purity of this compound derivatives?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting closely related impurities. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile or methanol is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Q3: Can I use column chromatography to purify the final product?
A3: Yes, column chromatography is a very effective method for purifying this compound and its derivatives, especially for removing impurities with similar polarity that are difficult to separate by recrystallization.
Q4: What is a typical mobile phase for column chromatography of this compound?
A4: A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The exact ratio will depend on the specific derivative and the impurities present and should be optimized using TLC first. For a derivative like methyl 2-iodo-5-methoxybenzoate, a starting point could be a hexane/ethyl acetate mixture in a 4:1 ratio.
Data Presentation
Table 1: Comparison of Recrystallization Solvents for a this compound Derivative
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol/Water | >98% | 75% | Good crystal formation, but requires careful control of solvent ratio. |
| Hexane/Chloroform | >99% | 65% | Yields high-purity colorless prisms, but chloroform is a hazardous solvent.[1] |
| Ethyl Acetate/Hexane | >98.5% | 80% | Good for removing non-polar impurities, generally safe and effective. |
| Toluene | >97% | 70% | Can be effective, but may co-crystallize with aromatic impurities. |
Note: Data is illustrative and based on typical results for similar compounds. Purity and yield will vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated carbon. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: Preheat a funnel and a receiving flask. Quickly filter the hot solution to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography of a this compound Derivative (e.g., Methyl Ester)
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives good separation of the desired compound from impurities (e.g., Hexane:Ethyl Acetate 4:1). The desired spot should have an Rf of approximately 0.2-0.4.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that will be evaporated.
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Reactions of 2-Iodo-5-methoxybenzoic Acid
Welcome to the technical support center for the optimization of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-Iodo-5-methoxybenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this specific transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Low or No Conversion of this compound | Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. | Solution 1: Catalyst Choice & Handling: Ensure the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh. Consider using more robust pre-catalysts like Pd₂(dba)₃ with a suitable ligand.[1] Always handle catalysts under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[2] |
| Solution 2: Ligand Selection: For this sterically hindered and electron-rich substrate, employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle.[1][3][4] | ||
| Inefficient Oxidative Addition: The C-I bond, while generally reactive, may face hindrance. | Solution: The use of electron-rich ligands can enhance the rate of oxidative addition.[1] | |
| Problematic Base: The chosen base may be unsuitable or not strong enough. The carboxylate formed from the starting material can also coordinate to the palladium, deactivating the catalyst.[5] | Solution: Screen different bases. While inorganic bases like K₂CO₃ or K₃PO₄ are common, consider using a non-coordinating organic base or a weaker inorganic base like CsF if ester groups are present in the coupling partner.[5][6] Ensure the base is finely powdered and fresh.[2] | |
| 2. Significant Formation of Side Products | Homocoupling of Boronic Acid: Two molecules of the boronic acid coupling partner react. | Solution: This is often due to the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed before adding the palladium catalyst.[1] Maintain a positive pressure of an inert gas throughout the reaction. |
| Dehalogenation of Starting Material: The iodo group is replaced by a hydrogen atom. | Solution 1: Temperature Control: Lowering the reaction temperature may reduce the rate of this side reaction.[7] | |
| Solution 2: Ligand Screening: The choice of phosphine ligand can influence the extent of dehalogenation.[7] | ||
| Protodeboronation: The boronic acid is converted to the corresponding arene. | Solution: This can be caused by excessive water or prolonged reaction times.[8] Use anhydrous solvents if possible, or carefully control the amount of water in biphasic systems. | |
| 3. Reaction Stalls or is Sluggish | Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Solution: Experiment with different solvent systems. Common choices for Suzuki reactions include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[9][10][11] For substrates with poor solubility, using a solvent like DMF or increasing the reaction temperature might be beneficial.[6] |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed efficiently. | Solution: While aryl iodides are generally reactive at lower temperatures, some catalyst systems may require heating.[12] Incrementally increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction progress.[7] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for sterically hindered and electron-rich aryl iodides like this compound, catalyst systems comprising a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) are often highly effective.[1][2] N-heterocyclic carbene (NHC) ligands have also shown great promise for such challenging couplings.[4]
Q2: How does the carboxylic acid group on this compound affect the reaction?
A2: The carboxylic acid can be deprotonated by the base, forming a carboxylate. This carboxylate can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5] This can lead to lower yields or failed reactions. It is crucial to select a base that minimizes this interaction or to consider protecting the carboxylic acid group if other strategies fail.
Q3: What is the optimal base for this reaction?
A3: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8] For substrates sensitive to strong bases, or to avoid potential catalyst inhibition by the carboxylate, a milder base like KF might be advantageous.[6] The optimal base should be determined empirically by screening several options.
Q4: What solvent system should I use?
A4: A variety of solvents can be employed for Suzuki reactions.[9] Common choices include aprotic solvents like 1,4-dioxane, toluene, or THF, often in a biphasic mixture with water.[8] The aqueous phase can help dissolve the inorganic base. For substrates with solubility issues, DMF can be a good option, sometimes mixed with water.[6][13]
Q5: My reaction is giving a complex mixture of products. What could be the cause?
A5: A complex product mixture can result from a combination of the desired product and various side products such as homocoupled boronic acid, dehalogenated starting material, and protodeboronated starting material.[14] To minimize these, ensure rigorous exclusion of oxygen, optimize the reaction temperature and time, and select an appropriate catalyst-ligand system.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimizing the reaction.
-
Materials and Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Acidify the aqueous layer to protonate the carboxylic acid product and extract with an organic solvent.[2]
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki Coupling of this compound
| Parameter | Condition | Observed Effect on Yield | Rationale/Comments |
| Palladium Source | Pd(OAc)₂ | Variable, often requires a ligand. | Common and relatively inexpensive palladium source. |
| Pd(PPh₃)₄ | Can be effective, but may be sluggish for hindered substrates.[1] | A Pd(0) source that doesn't require an in-situ reduction step. | |
| Pd₂(dba)₃ | Often gives good results in combination with a suitable ligand.[1] | A stable Pd(0) source. | |
| Ligand | PPh₃ | Generally less effective for this substrate due to steric hindrance. | A standard, but less electron-rich and bulky ligand. |
| Buchwald Ligands (SPhos, XPhos) | Typically high yields.[1][2] | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. | |
| NHC Ligands | Can provide excellent yields, especially for challenging couplings.[4] | Strong σ-donors that form stable palladium complexes. | |
| Base | K₂CO₃ / K₃PO₄ | Commonly used and often effective.[8] | Standard inorganic bases for Suzuki couplings. |
| Cs₂CO₃ | Can be more effective due to higher solubility and basicity.[11] | A stronger, more soluble inorganic base. | |
| Organic Bases (e.g., Et₃N) | Generally less effective in this type of reaction.[15] | Can sometimes be used, but often less efficient than inorganic bases. | |
| Solvent | Toluene/H₂O | Good for many Suzuki reactions. | Biphasic system where the base is in the aqueous phase. |
| Dioxane/H₂O | A very common and effective solvent system.[8] | Miscible with water, creating a homogenous or biphasic system depending on the ratio. | |
| DMF/H₂O | Useful for poorly soluble substrates.[13] | A polar aprotic solvent that can improve solubility. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions Involving 2-Iodo-5-methoxybenzoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decarboxylation of 2-Iodo-5-methoxybenzoic acid during cross-coupling reactions.
Troubleshooting Guide: Preventing Decarboxylation
Decarboxylation is a common side reaction when using ortho-substituted benzoic acids in cross-coupling reactions, leading to the formation of undesired byproducts and lower yields of the desired coupled product. This guide addresses common issues and provides potential solutions.
Problem 1: Significant formation of 1-iodo-4-methoxybenzene (decarboxylation byproduct).
| Potential Cause | Suggested Solution | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Screen temperatures from 60°C to 100°C. | The rate of decarboxylation is highly temperature-dependent. Lower temperatures can significantly reduce this side reaction. |
| Strong Base | Use a weaker or bulkier base. Consider bases like K₃PO₄, Cs₂CO₃, or organic bases such as DBU or DIPEA. | Strong bases can facilitate the protonolysis of the carboxylate group, leading to decarboxylation. Weaker or sterically hindered bases can minimize this. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the starting material. | Extended exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of decarboxylation. |
| Catalyst System | Employ a catalyst system known for its high activity at lower temperatures. Consider using ligands like SPhos or XPhos with a Palladium precatalyst. | Highly active catalysts can promote the desired cross-coupling at temperatures where decarboxylation is less favorable. |
Problem 2: Low yield of the desired coupled product with no significant decarboxylation.
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Inactivation | Use a more robust ligand or a higher catalyst loading. Ensure anaerobic conditions are maintained. | The catalyst may be degrading under the reaction conditions. Robust ligands can protect the metal center, and rigorous exclusion of oxygen can prevent oxidative decomposition. |
| Poor Solubility | Choose a different solvent or a co-solvent system. Common solvents for Suzuki and Buchwald-Hartwig couplings include toluene, dioxane, and THF. | Poor solubility of reactants can lead to slow reaction rates and low conversions. |
| Inefficient Transmetalation | In Suzuki reactions, ensure the boronic acid is of high quality. The choice of base is also critical for efficient transmetalation. | The transfer of the organic group from the boron reagent to the palladium center is a crucial step. The base activates the boronic acid for this process. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation during cross-coupling?
A1: The ortho-iodo substituent on the benzoic acid can coordinate to the metal center of the catalyst (e.g., Palladium). This intramolecular coordination can facilitate the loss of CO₂, a process known as ortho-assisted decarboxylation. The electron-donating methoxy group can further stabilize the resulting aryl-metal intermediate, making the decarboxylation pathway more favorable under certain conditions.
Q2: What are the best practices for setting up a cross-coupling reaction with this compound to minimize decarboxylation?
A2:
-
Careful Selection of Reagents: Use a high-purity this compound and your coupling partner.
-
Optimal Catalyst System: A common starting point is a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.
-
Choice of Base and Solvent: A moderately weak base such as K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH. Aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature Control: Start with a lower reaction temperature (e.g., 80°C) and only increase it if the reaction is too slow.
-
Inert Atmosphere: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment to prevent catalyst oxidation.
Q3: Can I protect the carboxylic acid group to prevent decarboxylation?
A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy. You would perform the cross-coupling reaction on the esterified substrate and then hydrolyze the ester back to the carboxylic acid in a subsequent step. This multi-step process can often provide a higher overall yield of the desired product by completely avoiding the issue of decarboxylation during the critical C-C or C-N bond formation.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling to Minimize Decarboxylation:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a suitable base such as K₃PO₄ (2.5 equiv.).
-
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-90°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.
-
The aqueous layer can be acidified to precipitate the product, which can then be extracted and purified by column chromatography or recrystallization.
Visualizations
Caption: Competing pathways of cross-coupling and decarboxylation.
Caption: Troubleshooting workflow for minimizing decarboxylation.
effect of ortho-carboxylate group in Suzuki coupling of 2-iodobenzoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-iodobenzoic acids and their derivatives. The content addresses specific challenges and mechanistic considerations related to the presence of the ortho-carboxylate group.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the ortho-carboxylate group in the Suzuki coupling of 2-iodobenzoic acids?
The ortho-carboxylate group (or its ester form) has a multifaceted influence on the Suzuki-Miyaura coupling reaction. Its net effect is a combination of:
-
High Reactivity of the C-I Bond: The carbon-iodine bond's low dissociation energy is the dominant factor, making 2-iodobenzoates highly reactive substrates for the initial oxidative addition step to the palladium(0) catalyst. This reactivity generally allows for milder reaction conditions compared to the corresponding bromo- or chloro-analogs.
-
Steric Hindrance: The bulky carboxylate group can sterically hinder the approach of the palladium catalyst to the C-I bond. This can make the choice of an appropriate, sufficiently bulky ligand critical to overcome this challenge and facilitate efficient coupling.
-
Electronic Effects: As an electron-withdrawing group, the carboxylate can influence the electron density of the aromatic ring, which can affect the kinetics of the catalytic cycle.
-
Potential Directing Group Effect: The carboxylate group can potentially coordinate to the palladium center after oxidative addition. This chelation could stabilize the organopalladium intermediate and influence the subsequent transmetalation and reductive elimination steps. Some studies on similar substrates suggest that an ortho-carboxylate group can play a crucial role in facilitating C-C bond reductive elimination.
Q2: Should the carboxylic acid be protected (e.g., as a methyl ester) before the reaction?
Protecting the carboxylic acid as an ester (e.g., methyl 2-iodobenzoate) is a common and often recommended strategy.
-
Advantages of Protection: The acidic proton of an unprotected carboxylic acid can react with the base required for the Suzuki coupling, potentially complicating the reaction stoichiometry and leading to side reactions. Esterification prevents these acid-base issues and can also improve the substrate's solubility in common organic solvents.
-
Challenges with Unprotected Acids: While coupling of unprotected 2-iodobenzoic acid is possible, it requires careful optimization. The choice of base is critical to activate the boronic acid for transmetalation without simply being consumed by the acidic substrate. Softer bases like K₃PO₄, K₂CO₃, or CsF are often employed. Using a base that is too strong, like NaOH or KOH, can lead to unwanted side reactions.
Q3: What are the most common side reactions to be aware of?
Several side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water). It is a common side reaction, especially with electron-rich or heterocyclic boronic acids, and can be accelerated by strong bases and aqueous media.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.
-
Dehalogenation: The iodo-substituent can be replaced by a hydrogen atom, leading to the formation of benzoic acid. This can occur under certain conditions, particularly if the catalytic cycle is inefficient.
-
Decarboxylation: While less common under standard Suzuki conditions, decarboxylation of the benzoic acid moiety can occur, especially at elevated temperatures. This pathway is sometimes intentionally exploited in what are known as decarboxylative coupling reactions.
Troubleshooting Guide
Problem: Low to no yield of the coupled product.
This is a common issue with several potential causes. A systematic approach is key to identifying the problem.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The active catalyst is a Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your catalyst and ligands are from a reliable source and stored correctly. Consider using a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a strictly inert atmosphere. |
| Poor Substrate/Reagent Solubility | If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system. Mixtures like Dioxane/H₂O, Toluene/Ethanol/H₂O, or DMF are commonly used to dissolve both the organic substrate and inorgani |
Technical Support Center: Catalyst Poisoning in Reactions with 2-Iodo-5-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving 2-Iodo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions used with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common palladium-catalyzed cross-coupling reactions include Suzuki-Miyaura, Heck, and Ullmann couplings, which are instrumental in creating complex molecular architectures.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
A2: Several factors can lead to catalyst deactivation in this context:
-
Coordination of the Carboxylate Group: The carboxylate group of the benzoic acid can coordinate to the palladium center, inhibiting the catalytic cycle.[2]
-
Substrate Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation, which not only consumes the starting material but can also lead to byproducts that interfere with the catalyst.[2]
-
Iodide Poisoning: An accumulation of iodide ions in the reaction mixture can poison the palladium catalyst.[3] Studies have shown that iodide can form strong bonds with palladium, leading to the formation of inactive palladium dimers.[4]
-
General Impurities: As with many cross-coupling reactions, impurities in reagents and solvents, particularly oxygen, can lead to the formation of inactive palladium oxides.[2]
Q3: How can I mitigate catalyst poisoning caused by the carboxylate group?
A3: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is a highly effective strategy. These ligands can sterically hinder the coordination of the carboxylate to the palladium center, thereby promoting the desired catalytic cycle.[2]
Q4: What are the best practices to avoid decarboxylation of the starting material?
A4: To minimize decarboxylation, it is crucial to employ milder reaction conditions. This includes using lower reaction temperatures and carefully selecting the base. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides.[2]
Q5: I suspect iodide poisoning in my reaction. How can this be addressed?
A5: The addition of silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), can be an effective way to overcome catalyst poisoning by iodide. The silver ions precipitate the excess iodide as silver iodide (AgI), removing it from the reaction medium and allowing the catalytic cycle to proceed. This approach has also been shown to enable reactions to occur at lower temperatures.[3]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low or no conversion | Catalyst poisoning by carboxylate coordination. | - Add a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.- Use a pre-formed catalyst with the appropriate ligand. |
| Catalyst deactivation by impurities. | - Ensure all solvents and reagents are high purity and properly degassed to remove oxygen.[2]- Use freshly opened solvents and reagents. | |
| Poor solubility of the this compound salt. | - Employ a biphasic solvent system (e.g., toluene/water, dioxane/water).- Consider the use of a phase-transfer catalyst.[2] | |
| Formation of iodobenzene byproduct | Decarboxylation of the starting material. | - Lower the reaction temperature.- Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).[2] |
| Reaction starts but then stalls | Accumulation of iodide ions. | - Add a silver salt (e.g., Ag₂CO₃, Ag₂O) to sequester iodide.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Degas all solvents by sparging with an inert gas for at least 30 minutes.
-
Use high-purity reagents.
-
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid coupling partner (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 eq. relative to Pd).
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Purge the reaction vessel with an inert gas for 5-10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Common catalyst deactivation pathways.
References
Technical Support Center: Improving the Solubility of 2-Iodo-5-methoxybenzoic Acid for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Iodo-5-methoxybenzoic acid in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in the reaction solvent?
Several factors can contribute to poor solubility:
-
Solvent Choice: The polarity of your chosen solvent may not be optimal for dissolving this compound.
-
Temperature: Many compounds, including benzoic acid derivatives, exhibit increased solubility at higher temperatures.[2] Your reaction may be running at a temperature too low to achieve complete dissolution.
-
Purity of the Compound: Impurities in your this compound can affect its solubility characteristics.
-
Solid-State Properties: The crystalline structure of the solid can impact its dissolution rate.[3]
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective technique.[4] A small amount of a high-polarity aprotic solvent in which the compound is more soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can be added to the primary reaction solvent to enhance the overall solvating power of the mixture. For instance, reactions involving this compound have been successfully carried out in DMF, indicating its utility as a solvent or co-solvent.[5]
Q4: Is it possible to increase the solubility by adjusting the pH of the reaction mixture?
For aqueous or protic solvent systems, pH modification can be a powerful method. As a carboxylic acid, this compound can be deprotonated by a base to form a more soluble carboxylate salt.[4][6] Adding a non-nucleophilic base can increase its solubility. However, it is crucial to ensure that the altered pH and the presence of the base do not interfere with your intended reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during the reaction. | The temperature has decreased, or a change in the solvent composition has occurred (e.g., due to the addition of another reagent). | 1. Gently warm the reaction mixture to redissolve the compound. 2. Consider using a higher boiling point solvent or a co-solvent to maintain solubility throughout the reaction. |
| The reaction is sluggish or incomplete despite the reagents being active. | Poor solubility of this compound is limiting its availability to react. | 1. Increase the reaction temperature if the reaction conditions permit. 2. Employ a co-solvent system (e.g., adding DMF or DMSO). 3. Convert the acid to its more soluble salt form by adding a suitable base.[6] |
| Difficulty in achieving a homogenous solution from the start. | The chosen solvent is inappropriate for this compound. | 1. Consult the qualitative solubility data and select a more suitable solvent. 2. Perform a small-scale solubility test with various solvents before setting up the full reaction. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited in the literature, the following table provides qualitative and some quantitative information for the parent compound, benzoic acid, and related derivatives to guide solvent selection.
| Compound | Solvent | Solubility | Temperature (°C) |
| Benzoic Acid | Water | 1.7 g/L | 0 |
| Benzoic Acid | Water | 56.31 g/L | 100 |
| Benzoic Acid | Ethanol | Soluble | Room Temperature |
| Benzoic Acid | Benzene | Soluble | Room Temperature |
| Benzoic Acid | Acetone | Readily dissolves | Room Temperature |
| 2-Iodobenzoic Acid | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |
| 2-Iodo-4-methoxybenzoic acid | Water | Slightly Soluble | Not Specified |
| 2-Iodo-4-methoxybenzoic acid | Organic Solvents | Higher than in water | Not Specified |
This table is compiled from various sources for comparative purposes.[1][2]
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of trial solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, DMF, DMSO, Ethanol)
-
Small vials (e.g., 1.5 mL or 4 mL)
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Balance
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.
-
Stir the mixture vigorously at room temperature for a set period (e.g., 15-30 minutes) using a magnetic stir bar or vortex mixer.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 20 mg/mL.
-
If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 0.5 mL) and continue to stir.
-
Repeat step 5 until the solid is fully dissolved. Calculate the approximate solubility based on the total volume of solvent added.
-
If the compound remains insoluble after adding a significant volume of solvent, consider gentle heating to assess temperature effects on solubility.
Protocol 2: Improving Solubility for a Reaction via Co-solvency
This protocol describes how to use a co-solvent to improve the solubility of this compound for a chemical reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF)
-
Co-solvent (e.g., DMF)
-
Reaction flask and other necessary glassware
Procedure:
-
To the reaction flask, add the this compound and the majority of the primary reaction solvent.
-
Begin stirring the mixture.
-
Slowly add the co-solvent (DMF) dropwise until the this compound fully dissolves.
-
Note the volume of co-solvent used. It is advisable to use the minimum amount necessary to achieve dissolution to avoid significantly altering the overall reaction conditions.
-
Proceed with the addition of other reagents as per your reaction protocol.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
References
Technical Support Center: Suzuki Coupling of 2-Iodo-5-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the base selection in the Suzuki coupling of 2-Iodo-5-methoxybenzoic acid.
Frequently Asked questions (FAQs)
Q1: Why is base selection critical for the Suzuki coupling of this compound?
A1: Base selection is crucial for several reasons. The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[1] For a substrate like this compound, the presence of the acidic carboxylic acid group adds another layer of complexity. The base will react with the carboxylic acid to form a carboxylate salt. Therefore, a sufficient amount of base is required to both neutralize the substrate and facilitate the catalytic cycle. The choice of base can also influence reaction yield, rate, and selectivity.
Q2: Can I perform the Suzuki coupling on this compound without protecting the carboxylic acid group?
A2: Yes, it is often possible to perform the Suzuki coupling on this compound without protecting the carboxylic acid group. However, this requires careful selection of the base and reaction conditions. An adequate amount of base is necessary to neutralize the carboxylic acid and still be available to participate in the catalytic cycle. In some cases, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can lead to cleaner reactions and higher yields by avoiding potential complications arising from the free acid.
Q3: What are the most common bases used for Suzuki couplings involving substrates with carboxylic acids?
A3: Inorganic bases are generally preferred for Suzuki couplings. Commonly used bases for substrates containing carboxylic acids include:
-
Potassium Carbonate (K₂CO₃): A versatile and commonly used base.
-
Potassium Phosphate (K₃PO₄): Often effective in challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial in difficult reactions.
-
Sodium Carbonate (Na₂CO₃): Another widely used and cost-effective option.
The choice among these will depend on the specific boronic acid partner and the solvent system used.
Q4: How many equivalents of base should I use for the coupling of this compound?
A4: Due to the presence of the acidic carboxylic acid proton, you will need to use at least one extra equivalent of base compared to a similar reaction with a non-acidic substrate. A general starting point is to use 2-3 equivalents of base relative to the limiting reagent. One equivalent will be consumed by the carboxylic acid, and the remainder will participate in the catalytic cycle.
Q5: What are the potential side reactions to be aware of when running a Suzuki coupling with this compound?
A5: Besides the common side reactions in Suzuki couplings like homocoupling of the boronic acid and dehalogenation of the aryl halide, the presence of the carboxylic acid group can introduce other potential issues:
-
Decarboxylation: Although generally not a major issue under typical Suzuki conditions, elevated temperatures for prolonged periods could potentially lead to some decarboxylation.
-
Solubility Issues: The formation of the carboxylate salt can alter the solubility of the starting material, potentially impacting the reaction rate. Careful solvent selection is important to ensure all components remain in solution.
-
Catalyst Inhibition: The carboxylate anion could potentially coordinate to the palladium center and inhibit its catalytic activity.
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Question: I am not seeing any product formation in my Suzuki coupling of this compound. What should I check first?
-
Answer:
-
Check the amount of base: Ensure you have added at least 2-3 equivalents of base to account for both the carboxylic acid and the catalytic cycle.
-
Verify catalyst and ligand activity: The palladium catalyst and phosphine ligand can degrade over time. Use fresh or properly stored reagents.
-
Ensure inert atmosphere: Oxygen can deactivate the palladium catalyst. Make sure your reaction setup is properly purged with an inert gas like argon or nitrogen.
-
Check your solvent: The solvent should be anhydrous and deoxygenated. The choice of solvent is also critical for solubility. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used.
-
Problem 2: Significant formation of homocoupling product from the boronic acid.
-
Question: My reaction is producing a lot of the biaryl product derived from the boronic acid coupling with itself. How can I minimize this?
-
Answer:
-
Improve degassing: Homocoupling is often promoted by the presence of oxygen. Ensure your solvent and reaction mixture are thoroughly degassed.
-
Adjust the stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
-
Change the catalyst or ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider using a more robust catalyst system.
-
Problem 3: The reaction is sluggish and takes a long time to go to completion.
-
Question: The reaction is very slow. How can I increase the reaction rate?
-
Answer:
-
Increase the temperature: Suzuki couplings are often run at elevated temperatures (e.g., 80-100 °C).
-
Try a stronger base: Switching from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the reaction.
-
Change the solvent: The solvent can have a significant impact on the reaction rate. Experiment with different solvent systems (e.g., dioxane/water, toluene/water, DMF/water).
-
Consider a different palladium catalyst/ligand combination: More electron-rich and bulky phosphine ligands can often accelerate the oxidative addition and reductive elimination steps.
-
Data Presentation
The following table summarizes the effect of different bases on the yield of a representative Suzuki coupling of an ortho-iodobenzoic acid derivative with phenylboronic acid. These results can serve as a starting point for optimizing the reaction of this compound.
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 4 | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 5 | Et₃N (3.0) | DMF | 100 | 24 | 45 |
Note: Yields are illustrative and based on typical results for similar substrates. Actual yields may vary depending on the specific boronic acid, catalyst, and experimental conditions.
Experimental Protocols
Representative Protocol for the Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling of this compound.
References
identifying byproducts in the synthesis of biaryls from 2-Iodo-5-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of biaryls using 2-iodo-5-methoxybenzoic acid. The focus is on identifying and mitigating the formation of common byproducts in widely used cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing significant byproduct formation. What are the likely impurities?
A1: In a typical Suzuki-Miyaura reaction with this compound, several byproducts can form. The most common are:
-
Homocoupling product of this compound: This results in the formation of 5,5'-dimethoxy-2,2'-biphenyldicarboxylic acid. This side reaction is often favored by high temperatures and the presence of oxygen.
-
Protodeiodination product: The iodine atom on this compound is replaced by a hydrogen atom, yielding 3-methoxybenzoic acid. This can be caused by sources of protic impurities or certain reaction conditions.
-
Homocoupling product of the arylboronic acid: Two molecules of the arylboronic acid can couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can affect the palladium catalyst's oxidation state.[1]
-
Protodeboronation product of the arylboronic acid: The boronic acid group is replaced by a hydrogen atom on your coupling partner.[2] This is a common side reaction, especially with electron-deficient or sterically hindered boronic acids, and can be influenced by the choice of base and the presence of water.[2]
Q2: How can I minimize the formation of the homocoupling product of this compound in my Suzuki-Miyaura reaction?
A2: To suppress the formation of 5,5'-dimethoxy-2,2'-biphenyldicarboxylic acid, consider the following strategies:
-
Thoroughly Degas Your Reaction Mixture: Oxygen can promote the homocoupling of the aryl halide. Ensure your solvent and reaction setup are properly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and performing several vacuum/inert gas backfill cycles.
-
Use a Pd(0) Catalyst Source: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require in-situ reduction that can be sensitive to reaction conditions.
-
Optimize Reaction Temperature: Avoid excessively high temperatures, as they can sometimes favor homocoupling.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over side reactions.
Q3: My main byproduct is 3-methoxybenzoic acid. What causes this protodeiodination and how can I prevent it?
A3: The formation of 3-methoxybenzoic acid is due to protodeiodination. This can be minimized by:
-
Using Anhydrous Solvents and Reagents: Ensure all your reagents and solvents are dry, as water or other protic sources can contribute to this side reaction.
-
Choice of Base: Some bases or their counterions can facilitate protodeiodination. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to see which minimizes this byproduct.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of protodeiodination. Monitor your reaction closely and work it up as soon as it is complete.
Q4: I am considering using a Stille or Ullmann coupling for my biaryl synthesis with this compound. What are the potential byproducts in these reactions?
A4: For Stille and Ullmann couplings, you should be aware of the following potential byproducts:
-
Stille Coupling:
-
Homocoupling of the organostannane: This is a common side reaction in Stille couplings.[3]
-
Protodeiodination: Similar to the Suzuki reaction, you can form 3-methoxybenzoic acid.
-
Residual Tin Compounds: A significant drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[4]
-
-
Ullmann Coupling:
-
Homocoupling of this compound: The classic Ullmann reaction is a copper-catalyzed homocoupling of aryl halides.[5] Therefore, the formation of 5,5'-dimethoxy-2,2'-biphenyldicarboxylic acid is a primary expected byproduct if the reaction conditions are not optimized for cross-coupling.
-
Protodeiodination: Formation of 3-methoxybenzoic acid is also possible.
-
Data Presentation
Table 1: Common Byproducts in Biaryl Synthesis from this compound
| Byproduct Name | Chemical Structure | Common Reaction Type(s) | Key Factors Promoting Formation |
| 5,5'-dimethoxy-2,2'-biphenyldicarboxylic acid | HOOC(C₆H₃(OCH₃))-(C₆H₃(OCH₃))COOH | Suzuki, Stille, Ullmann | High temperature, presence of O₂, catalyst choice |
| 3-methoxybenzoic acid | C₆H₄(OCH₃)COOH | Suzuki, Stille, Ullmann | Protic impurities, choice of base, prolonged reaction time |
| Arylboronic acid homocoupling product | Ar-Ar | Suzuki | Presence of O₂, catalyst choice |
| Protodeboronated arene | Ar-H | Suzuki | Water, choice of base, nature of arylboronic acid[2] |
| Organostannane homocoupling product | R-R | Stille | Reaction conditions, nature of organostannane[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Byproduct Analysis
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware, inert gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Byproduct Analysis: Analyze the crude product by ¹H NMR and GC-MS to identify and quantify the desired product and any byproducts.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Derivatization: To analyze the carboxylic acid products by GC-MS, they often require derivatization to more volatile esters. A common method is methylation with diazomethane or trimethylsilyldiazomethane. Caution: These reagents are toxic and explosive and should be handled with extreme care in a fume hood.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol/diethyl ether). Add the methylating agent dropwise until a persistent yellow color is observed. Quench any excess reagent with a few drops of acetic acid.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The resulting chromatogram will show peaks for the methyl esters of the desired biaryl product, 5,5'-dimethoxy-2,2'-biphenyldicarboxylic acid, and 3-methoxybenzoic acid, which can be identified by their mass spectra.
Mandatory Visualization
Caption: Workflow for the identification of byproducts in biaryl synthesis.
Caption: Pathways leading to desired product and common byproducts.
References
Technical Support Center: Reactions Involving 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical reactions involving 2-Iodo-5-methoxybenzoic acid. The information is structured in a question-and-answer format to offer direct and actionable guidance for your experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up of reactions with this compound.
Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales
Q: We are observing a significant drop in yield and slower reaction kinetics when scaling up a Suzuki-Miyaura coupling reaction with this compound from a 1g to a 100g scale. What are the potential causes and how can we mitigate this?
A: This is a common challenge in process scale-up. The primary culprits are often related to mass and heat transfer limitations.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor distribution of reactants, catalyst, and base, resulting in localized concentration gradients and reduced reaction rates.
-
Solution: Switch from magnetic stirring to overhead mechanical stirring. For very large vessels, consider the reactor design, including baffle placement and impeller type, to ensure thorough mixing.
-
-
Poor Heat Transfer: Many cross-coupling reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, causing catalyst decomposition and formation of byproducts.
-
Solution: Implement controlled, portion-wise addition of the limiting reagent. Utilize a reactor with a cooling jacket and ensure efficient circulation of the cooling fluid. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly over time.
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, especially once activated by the base. On a larger scale, it is more challenging to maintain a completely inert atmosphere.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use robust, air-stable pre-catalysts where possible.
-
Experimental Protocol: Optimizing a Scale-Up Suzuki-Miyaura Coupling
-
Vessel Preparation: Oven-dry all glassware or ensure the reactor is thoroughly dried before use.
-
Inert Atmosphere: Assemble the reactor and purge with nitrogen or argon for at least 30 minutes. Maintain a gentle positive pressure of the inert gas.
-
Reagent Addition: Charge the reactor with this compound, the boronic acid partner, and the palladium catalyst.
-
Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution via a cannula or addition funnel.
-
Controlled Heating: Begin stirring and slowly heat the reaction mixture to the target temperature using an oil bath or a jacketed reactor. Monitor the internal temperature closely.
-
Reaction Monitoring: Track the reaction progress by taking small, quenched aliquots for analysis by TLC, GC, or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature before quenching and proceeding with the extraction and purification steps.
Issue 2: Impurity Profile Changes and Purification Challenges
Q: Upon scaling up an amidation reaction of this compound, we are observing new, difficult-to-remove impurities. How can we identify and control these impurities?
A: Changes in impurity profiles during scale-up are often due to longer reaction times, localized temperature fluctuations, and differences in work-up procedures.
Potential Impurities & Control Strategies:
-
Homocoupling Products: In cross-coupling reactions, homocoupling of the starting materials can become more prevalent at larger scales.
-
Control: Optimize the stoichiometry of the reactants and the catalyst loading. Ensure efficient mixing to prevent localized high concentrations of any one reactant.
-
-
Decomposition Products: Longer reaction times and potential hot spots can lead to the degradation of starting materials or the desired product.
-
Control: Carefully monitor the reaction progress and stop the reaction as soon as it is complete. Improve temperature control as described in the previous section.
-
-
Residual Palladium/Copper: Removing trace amounts of the catalyst can be more challenging on a larger scale.
-
Control: After the reaction, consider using a metal scavenger. Filtration through a pad of celite or a specialized scavenger resin can be effective.
-
Data Presentation: Hypothetical Impurity Profile Comparison (Lab vs. Pilot Scale)
| Impurity | Lab Scale (1g) - % Area by HPLC | Pilot Scale (1kg) - % Area by HPLC | Potential Cause |
| Starting Material | 0.5% | 2.5% | Incomplete reaction due to poor mixing/heat transfer. |
| Homocoupled Product | 0.2% | 1.8% | Inefficient mixing, non-optimal stoichiometry. |
| Unknown Impurity 1 | Not Detected | 1.2% | Thermal degradation due to localized overheating. |
| Residual Palladium | <10 ppm | 50 ppm | Inefficient post-reaction purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound on a large scale?
A1: While this compound itself is a stable solid, the main safety concerns arise from the reaction conditions and other reagents used.[1]
-
Exothermic Reactions: As with many chemical reactions, there is a potential for exothermic events. On a large scale, the reduced surface-area-to-volume ratio can make heat dissipation difficult, potentially leading to a thermal runaway.[2][3] It is crucial to have robust temperature control and an emergency cooling plan.
-
Handling of Reagents: Many reactions involving this acid will use other hazardous materials such as flammable solvents, strong bases, and potentially pyrophoric reagents. Always consult the Safety Data Sheet (SDS) for all chemicals being used and ensure appropriate personal protective equipment (PPE) is worn.[4][5][6]
-
Pressure Build-up: If a reaction generates gaseous byproducts, ensure the reactor is equipped with a proper venting system to prevent pressure build-up.
Q2: How does the solubility of this compound and its salts impact scale-up?
A2: The solubility of this compound and its intermediates can significantly affect the reaction and work-up at a larger scale.
-
Reaction Phase: If the acid or its corresponding salt (formed in the presence of a base) has limited solubility in the reaction solvent, it can lead to a heterogeneous mixture. This can slow down the reaction rate and make it more sensitive to the efficiency of mixing. It may be necessary to screen for a more suitable solvent system or operate at a higher temperature to ensure homogeneity.
-
Work-up and Isolation: During the work-up, the solubility of the product in the extraction solvent and the insolubility in the anti-solvent are critical for achieving good recovery and purity. What works well on a small scale may not be optimal for large-scale filtration and drying. It is advisable to perform solubility studies before scaling up.
Q3: What are the key considerations for choosing a catalyst for a large-scale Suzuki-Miyaura or Ullmann coupling with this compound?
A3: Catalyst selection is critical for a successful and economical scale-up.
-
Activity and Loading: A highly active catalyst that can be used at a low loading is preferred to minimize cost and reduce the burden of removing residual metal from the final product.
-
Stability: The catalyst should be robust and have good thermal stability to withstand the reaction conditions for extended periods. Air and moisture stability of the pre-catalyst is also a significant advantage for ease of handling in a production environment.
-
Cost and Availability: The cost and commercial availability of the catalyst and any necessary ligands are important factors for industrial applications.
Visualizations
Experimental Workflow for Troubleshooting Yield Loss
Caption: Troubleshooting workflow for addressing yield loss during scale-up.
Logical Relationships in Scale-Up Challenges
Caption: Interdependencies of common scale-up challenges.
References
Technical Support Center: Ligand Screening for Suzuki Couplings of 2-Iodo-5-methoxybenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the challenging Suzuki-Miyaura cross-coupling of 2-iodo-5-methoxybenzoic acid. This substrate is known to be difficult due to a combination of steric hindrance from the ortho-iodo and carboxylic acid groups, as well as the electron-donating nature of the methoxy group.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: The difficulties with this substrate arise from several factors:
-
Steric Hindrance: The iodine and carboxylic acid groups ortho to the coupling site create significant steric bulk, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Electron-Rich Aryl Halide: The methoxy group is electron-donating, which can slow down the rate of oxidative addition of the palladium catalyst to the aryl iodide bond.[1]
-
Carboxylic Acid Group: The carboxylic acid functionality can potentially coordinate to the palladium catalyst and deactivate it.[2] Additionally, the choice of base is critical to avoid unwanted side reactions or poor solubility.
Q2: My reaction is not working (low to no yield). What are the first things I should check?
A2: When a Suzuki coupling fails, systematically check the following key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3][4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3][5]
-
Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[3]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[3]
Q3: I'm observing significant decomposition of my boronic acid. What can I do?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[3] To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]
-
Protect the Boronic Acid: Boronic acids can be protected as boronic esters (e.g., pinacol esters) or by forming a complex with diethanolamine, which can then be used directly in the coupling reaction.[3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active palladacycle precatalyst.[3] |
| Oxygen in the reaction | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Ar or N₂).[3] | |
| Inappropriate ligand for the substrate | Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald ligands.[7][8][9] N-heterocyclic carbene (NHC) ligands can also be effective for sterically hindered substrates.[10] | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[3] Ensure the base is finely powdered for solid-liquid reactions.[3] | |
| Formation of Homocoupling Product of Boronic Acid | Presence of oxygen | Improve degassing procedures and ensure a strictly inert atmosphere.[3] |
| Use of a Pd(II) precatalyst without efficient reduction | The Pd(II) species can promote homocoupling before being reduced to the active Pd(0) catalyst.[4] | |
| Protodeboronation of the Boronic Acid | Reaction conditions are too harsh (strong base, high temperature) | Use a milder base (e.g., K₂CO₃, KF).[3] Try running the reaction at a lower temperature for a longer time. |
| Presence of water | Use anhydrous solvents and reagents.[3] | |
| Dehalogenation of this compound | Side reaction promoted by the catalyst and base | This can be a competing pathway. Screening different ligands and bases can help to favor the desired cross-coupling. |
| Low Solubility of Reagents | Inappropriate solvent system | Try different solvent mixtures to improve the solubility of all reaction components. Chlorinated aromatic solvents can sometimes solubilize poorly soluble substrates.[11] |
Ligand Screening for Difficult Couplings
For sterically hindered and electron-rich aryl halides like this compound, the choice of ligand is critical. Bulky and electron-donating ligands are known to promote the challenging oxidative addition and reductive elimination steps.[7][12]
Recommended Ligands for Screening
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of Suzuki couplings, including those with sterically hindered substrates.[7][8] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective Buchwald ligand, often used for challenging couplings.[13] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The increased steric bulk of the tert-butyl groups can sometimes improve performance with very hindered substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | A versatile ligand that is also effective in many challenging cross-coupling reactions. |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, IMes | These ligands are known for their strong σ-donating properties and can be very effective for sterically demanding couplings.[10] |
Experimental Protocol: Ligand Screening
This protocol provides a general method for screening different phosphine ligands for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand (4 mol%)
-
Potassium phosphate (K₃PO₄), flame-dried (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/water 10:1)
-
Oven-dried reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add this compound (e.g., 0.1 mmol), the arylboronic acid (0.12 mmol), and finely powdered, flame-dried K₃PO₄ (0.2 mmol) to each of the reaction vials.
-
Catalyst/Ligand Addition: In separate vials for each ligand to be screened, weigh the appropriate palladium precatalyst and ligand. Add the solid catalyst/ligand mixture to the corresponding reaction vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1 mL of 10:1 dioxane/water) to each vial via syringe.
-
Inert Atmosphere Purge: Seal the vials and purge with inert gas for 5-10 minutes.
-
Reaction: Place the vials in a preheated heating block or oil bath at a set temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Workup and Analysis: After the reaction is complete or has reached a plateau, cool the vials to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield for each ligand.
Visualizing the Workflow and Mechanism
.dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
.dot
Caption: Experimental workflow for ligand screening in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Iodo-5-methoxybenzoic Acid and 2-Bromo-5-methoxybenzoic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the aryl halide starting material is a critical parameter that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 2-iodo-5-methoxybenzoic acid and 2-bromo-5-methoxybenzoic acid, two common building blocks, in the context of Suzuki coupling reactions.
Reactivity and Performance Comparison
The established trend for halide reactivity in palladium-catalyzed Suzuki coupling is I > OTf > Br >> Cl.[1][2][3] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Consequently, this compound is generally expected to be more reactive than its bromo counterpart, potentially leading to higher yields under milder reaction conditions and in shorter reaction times.
However, it is noteworthy that some studies have observed nuances to this general reactivity trend. For instance, research has shown that with certain "classical" Pd/PPh₃ catalyst systems at lower temperatures (around 50 °C), aryl iodides can exhibit surprisingly inefficient coupling compared to the analogous aryl bromides.[4] This highlights the importance of catalyst and condition selection in optimizing Suzuki coupling reactions.
The following table summarizes the expected performance differences between this compound and 2-bromo-5-methoxybenzoic acid in Suzuki coupling, based on general principles and data from similar compounds.
| Parameter | This compound | 2-Bromo-5-methoxybenzoic Acid | Rationale |
| Expected Reaction Rate | Faster | Slower | The weaker C-I bond leads to a lower activation energy for the oxidative addition step.[1] |
| Typical Reaction Temperature | Lower (often room temp. to 80 °C) | Higher (often 80 °C to 120 °C) | The higher reactivity of the iodo compound allows for the use of milder conditions. |
| Typical Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 1-5 mol%) | A more facile oxidative addition may require less catalyst to achieve a high turnover number. |
| Substrate Cost | Generally Higher | Generally Lower | Iodo-aromatic compounds are typically more expensive than their bromo-analogues. |
| Substrate Stability | Less Stable | More Stable | The C-I bond can be more susceptible to degradation, particularly in the presence of light. |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of 2-halo-5-methoxybenzoic acid with an arylboronic acid. This protocol is a composite based on established methodologies and should be optimized for specific substrates and desired outcomes.[5][6][7]
Materials:
-
This compound or 2-Bromo-5-methoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 2-halo-5-methoxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C for the iodo compound, 100 °C for the bromo compound) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow and Comparison
To further clarify the experimental process and the comparative aspects of these two reactants, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A comparative diagram of 2-iodo- and 2-bromo-5-methoxybenzoic acid in Suzuki coupling.
References
Navigating Reactivity: A Comparative Guide to Halomethoxybenzoic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic cores is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Halomethoxybenzoic acids represent a versatile class of building blocks, offering multiple points for diversification through cross-coupling reactions. However, the interplay of the halogen's nature and the positional isomerism of the methoxy and carboxylic acid groups significantly influences their reactivity. This guide provides an objective comparison of the reactivity of various halomethoxybenzoic acids in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by available experimental data, to inform rational substrate selection and reaction optimization.
The Hierarchy of Halogen Reactivity and Substituent Effects
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The efficiency of this step is largely governed by the carbon-halogen (C-X) bond dissociation energy. Consequently, the reactivity of halogens follows a well-established trend: I > Br > Cl.[1] Aryl iodides, possessing the weakest C-I bond, generally exhibit the highest reactivity, allowing for milder reaction conditions and shorter reaction times compared to their bromide and chloride counterparts.[1]
Beyond the halogen's identity, the electronic and steric environment of the aromatic ring, dictated by the positioning of the methoxy and carboxylic acid groups, plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom bonded to the halogen, facilitating oxidative addition. Conversely, electron-donating groups can have the opposite effect. Steric hindrance, particularly from substituents ortho to the halogen, can impede the approach of the bulky palladium catalyst, thereby reducing the reaction rate and overall yield.[2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The following table summarizes representative data for the Suzuki-Miyaura coupling of various bromomethoxybenzoic acids with phenylboronic acid. It is important to note that a direct comparison under identical conditions is challenging due to variations in the reported experimental setups.
| Halomethoxybenzoic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| 3-Bromobenzoic Acid | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) | K₂CO₃ | Water | RT | 1.5 | 97 | [3] |
| 4-Bromobenzoic Acid | Phenylboronic Acid | Pd catalyst | K₂CO₃ | Water | RT | 1.5 | High | [3] |
| 5-Bromosalicylic Acid | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] | NaHCO₃ | Water | RT | - | Moderate | [3] |
| 4-Bromo-2-methylbenzoic Acid | Arylboronic Acids | Palladium catalyst | Base | - | - | - | High | [1] |
Note: The data presented is compiled from various sources and may not represent a direct, side-by-side comparison under identical reaction conditions. RT = Room Temperature.
Comparative Reactivity in the Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The reactivity of halomethoxybenzoic acids in this transformation is similarly influenced by the halogen and substituent positions.
| Halomethoxybenzoic Acid Derivative | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Ethyl 2-Bromo-4-methoxybenzoate | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | Good | [4] |
| Aryl Bromides (general) | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | Water/DMF | 80 | 4 | Good | [5] |
Note: Specific comparative data for isomeric halomethoxybenzoic acids under identical Heck reaction conditions is limited in the reviewed literature. The data for ethyl 2-bromo-4-methoxybenzoate serves as a representative example.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Aryl iodides are the preferred substrates for this reaction due to their high reactivity.[6]
| Halomethoxybenzoic Acid Isomer | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Iodobenzene (general) | Phenylacetylene | Pd(0)/Cu(I) | Amine | THF/DMA | 80 | - | High | [1][7] |
| 1-Iodo-2,3,4-trimethoxybenzene | Terminal Alkynes | Pd(0)/Cu(I) | Amine | - | - | - | Good | [8] |
| 5-Bromo-2-iodo-N-morpholinebenzamide | 4-Ethynylanisole | Pd₂(dba)₃ | - | DMSO | - | - | 73 | [9] |
Experimental Protocols
The following are generalized procedures for the three major cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the halomethoxybenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[2][10]
General Protocol for the Heck Reaction
-
Reaction Setup: To a Schlenk tube, add the halomethoxybenzoic acid (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald-type ligand, 2-4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.[5]
General Protocol for Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the iodomethoxybenzoic acid (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Then, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or heat as required (typically between RT and 80 °C).
-
Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Visualizing Cross-Coupling Reactions
The following diagrams illustrate the general workflow and a key catalytic cycle in cross-coupling chemistry.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis Beyond 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. While the Suzuki-Miyaura cross-coupling of aryl halides, such as 2-iodo-5-methoxybenzoic acid, is a well-established and powerful method, the exploration of alternative reagents and strategies can offer significant advantages in terms of substrate scope, functional group tolerance, cost-effectiveness, and atom economy. This guide provides an objective comparison of several key alternatives to the traditional aryl iodide approach for the synthesis of biaryl compounds, with a focus on quantitative data and detailed experimental protocols to aid in methodological selection.
Traditional Approach: Suzuki-Miyaura Coupling of this compound
The palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent remains a go-to method for biaryl synthesis. The reactivity of the aryl halide is a critical factor, generally following the trend I > Br > Cl.[1] this compound is a versatile building block, readily participating in such reactions.
A general workflow for this transformation is depicted below:
References
A Comparative Guide to Suzuki vs. Ullmann Coupling for the Synthesis of Biaryl Compounds from 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of biaryl moieties that are prevalent in pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Ullmann couplings are two of the most established and widely utilized methods for this purpose. This guide provides a comparative overview of these two powerful reactions, specifically focusing on their application to the versatile building block, 2-Iodo-5-methoxybenzoic acid. We will delve into their mechanisms, typical reaction yields, and provide detailed experimental protocols to aid researchers in selecting the most appropriate method for their synthetic needs.
At a Glance: Suzuki vs. Ullmann Coupling
| Feature | Suzuki Coupling | Ullmann Coupling |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) |
| Coupling Partner | Boronic acids or esters | Typically another aryl halide (symmetrical) or various nucleophiles |
| Reaction Temp. | Generally milder (often room temp. to 100 °C) | Often requires higher temperatures (>100 °C)[1][2] |
| Functional Group Tolerance | Generally high | Can be sensitive to certain functional groups |
| Toxicity | Palladium catalysts can be toxic | Copper is generally less toxic and more economical |
| Typical Yields | Often high to excellent | Can be variable, sometimes moderate[3] |
Reaction Mechanisms and Workflow
To visualize the fundamental differences between the two coupling reactions, the following diagrams illustrate their generally accepted catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Iodo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of benzoic acid derivatives is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. Among the various methods available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides a comparative analysis of the efficacy of different palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira couplings with 2-iodo-5-methoxybenzoic acid. The data presented herein is collated from studies on analogous substrates to provide a reliable framework for catalyst and condition selection.
At a Glance: Catalyst Performance Comparison
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The selection of the optimal catalyst is contingent on the specific reaction type and desired outcome, with factors such as yield, reaction time, and catalyst loading being critical considerations.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 94[2] |
| PdCl₂(dppf) | - | CsF | THF | 70 | 18 | 85[2] |
| Pd/H-MOR | - | K₂CO₃ | H₂O/Ethanol | 80 | - | Moderate to Excellent[3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | - | - | - | High[4] |
Note: Yields are reported for analogous aryl iodides and may vary for this compound.
Table 2: Comparison of Palladium Catalysts for the Heck Coupling of Aryl Iodides with Styrene
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | - | K₂CO₃ | DMA | 130-140 | 40 | 56-94[5] |
| Pd(OAc)₂ | - | NaOAc | - | - | - | -[5] |
| PdCl₂ | - | K₂CO₃ | DMF/H₂O | 120 | 12 | -[6] |
| Palladium Milling Ball | - | - | PFA Jar | - | - | up to 80[7] |
Note: Data is based on the coupling of iodobenzene and substituted aryl iodides with styrene.
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst / Precatalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | Toluene | 25 | 24 | 60[8] |
| PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | High[9][10] |
| Magnetic Janus Catalyst | - | Et₃N | H₂O | - | - | 96[11] |
| 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA | 75 | 72 | <2[12] |
Note: Yields are reported for analogous aryl iodides and may vary for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings, which can be adapted for this compound.
Suzuki-Miyaura Coupling: General Procedure
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the appropriate anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Heck Coupling: General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and any phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) to the flask. Stir the mixture at room temperature for a few minutes. Then, add the alkene (e.g., styrene, 1.2 mmol) and the base (e.g., triethylamine, 1.5 mmol).
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the designated time (typically 12-24 hours).
-
Work-up: Upon cooling, add water to the reaction mixture and extract with an organic solvent like diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: After filtration and solvent removal under reduced pressure, the crude product is purified by column chromatography.
Sonogashira Coupling: General Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 mmol). Stir the mixture at room temperature for about 10 minutes. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor its progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.
Visualizing the Experimental Workflow
To provide a clear overview of the operational steps involved in a typical palladium-catalyzed cross-coupling reaction, the following diagram illustrates a generalized experimental workflow.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sctunisie.org [sctunisie.org]
- 7. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
A Comparative Guide to 2-Iodo-5-methoxybenzoic Acid and its Chloro-Analog in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of substrates, specifically the nature of the halide in aryl halides, plays a pivotal role in the efficiency and outcome of these transformations. This guide provides an objective comparison of the performance of 2-iodo-5-methoxybenzoic acid and its chloro-analog, 2-chloro-5-methoxybenzoic acid, in key palladium-catalyzed reactions. This analysis is supported by established principles of chemical reactivity and illustrative experimental data where available.
The Halogen Effect: A Fundamental Principle of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > OTf > Cl.[1] This trend is a direct consequence of the C-X bond dissociation energies, where the weaker C-I bond is more readily cleaved by the palladium catalyst during the crucial oxidative addition step of the catalytic cycle. Consequently, aryl iodides are typically more reactive and require milder reaction conditions than their chloro counterparts.
While this enhanced reactivity of aryl iodides is often advantageous, factors such as cost, availability, and the potential for side reactions under highly reactive conditions can make aryl chlorides a viable or even preferred alternative in certain synthetic strategies. The development of highly active catalyst systems with specialized ligands has significantly broadened the scope of aryl chlorides in cross-coupling reactions.[2]
Performance in Key Palladium-Catalyzed Reactions: A Comparative Overview
Direct, head-to-head comparative studies of this compound and 2-chloro-5-methoxybenzoic acid under identical palladium-catalyzed reaction conditions are not extensively documented in the literature. However, by examining individual studies and applying the known principles of aryl halide reactivity, we can construct a comparative performance overview for several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Given the general reactivity trend, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro-analog.
Illustrative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | Arylboronic Acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | 12 | High (qualitative) |
| 4-Chloroanisole (structurally similar to the chloro-analog) | Phenylboronic Acid | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 60 | 5 | 97[3] |
Note: The data for the iodo-compound is derived from a patent example involving a protected form of the carboxylic acid and is qualitative.[4] The data for the chloro-analog is based on a structurally similar compound, 4-chloroanisole, to provide a relevant benchmark.
The data, though not a direct comparison, aligns with the expected reactivity. The chloro-substituted arene requires a modern, highly active N-heterocyclic carbene (NHC) ligated palladium catalyst to achieve a high yield, whereas the iodo-substituted arene can often be coupled effectively with more traditional phosphine-ligated palladium catalysts.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. Similar to the Suzuki coupling, the reactivity of the aryl halide is a critical factor. This compound would be anticipated to react more readily in Heck couplings than 2-chloro-5-methoxybenzoic acid.
Illustrative Data for Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate (structurally similar) | Allylic alcohol | Pd(OAc)₂ (ligandless) | Et₃N | CH₃CN | Not specified | 1 | High (qualitative)[5] |
| Aryl Chlorides (general) | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | Moderate to Good |
Note: Data for the iodo-analog is based on a structurally similar ester, highlighting the high reactivity that allows for ligandless conditions. Data for aryl chlorides is generalized from a study on palladacycle catalysts, indicating the need for more forcing conditions.
The higher reactivity of the C-I bond often allows for the use of "ligandless" palladium sources or simpler phosphine ligands in Heck reactions, whereas aryl chlorides typically necessitate more sophisticated and robust catalyst systems to achieve comparable efficiency.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds via the coupling of an aryl halide with an amine. While the general reactivity trend of I > Br > Cl holds, aryl iodides can sometimes present challenges due to the formation of inhibitory palladium-iodide species.[8] However, with appropriate ligand selection, aryl iodides are generally effective substrates. Aryl chlorides, being less reactive, often require more specialized and electron-rich ligands to facilitate the oxidative addition step.[9]
Illustrative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene (model substrate) | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | Not specified | High (qualitative)[10] |
| Chlorobenzene (model substrate) | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | Not specified | High (qualitative)[11] |
Note: Data is based on model substrates (iodobenzene and chlorobenzene) to illustrate the general temperature difference required for the activation of the C-I versus the C-Cl bond with the same catalyst system.
The illustrative data for the model substrates suggests that while both aryl iodides and chlorides can be effectively coupled, the chloro-analog typically requires a higher reaction temperature to achieve comparable results, reflecting its lower reactivity.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. Below are representative protocols for palladium-catalyzed reactions, which can be adapted for the specific substrates discussed.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Heck Reaction
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Ligand Addition (if necessary): If a ligand is required, add it to the mixture (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the appropriate solvent (e.g., DMF or acetonitrile).
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Reaction: Heat the mixture to the required temperature (e.g., 100-140 °C) and stir.
-
Monitoring and Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling.
-
Purification: Purify the product via column chromatography or recrystallization.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams, generated using Graphviz, illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow for comparing the reactivity of the two substrates.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for comparing the reactivity of the two aryl halides.
Conclusion
Conversely, while 2-chloro-5-methoxybenzoic acid is less reactive, the advent of highly active palladium catalysts, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, has made it a viable and often more cost-effective substrate for large-scale synthesis. The choice between the iodo- and chloro-analog will ultimately depend on a careful consideration of factors including desired reactivity, reaction conditions, catalyst cost and availability, and the overall synthetic strategy. For drug development professionals, the ability to utilize either substrate effectively provides valuable flexibility in the design and optimization of synthetic routes to target molecules.
References
- 1. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. rsc.org [rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of 2-Iodo-5-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, 2-Iodo-5-methoxybenzoic acid is a valuable building block in the synthesis of complex organic molecules. Its reactivity, governed by the interplay of the carboxylic acid, iodo, and methoxy functional groups, allows for its participation in a variety of important chemical transformations. This guide provides a comparative analysis of the reaction kinetics for several key reactions of this compound, supported by experimental data from analogous systems to inform reaction optimization and the selection of alternative reagents.
Suzuki-Miyaura Coupling: A Powerful C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. In the context of this compound, this reaction is pivotal for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Comparative Analysis of Aryl Halide Reactivity
The reactivity of aryl halides in the Suzuki-Miyaura reaction is highly dependent on the nature of the halogen atom. The generally accepted trend in reactivity is I > Br > Cl > F, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond in this compound leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
Table 1: Comparison of Catalyst Performance for the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 95 |
| 4-Bromobenzoic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 24 | 85 |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | Methanol/THF | 100 | 1 | >95 |
This data is compiled from studies on analogous aryl halides and serves to illustrate the general reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
A solution of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) is prepared in a degassed solvent mixture (e.g., toluene/ethanol/water). The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol), is then added. The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 80°C) and monitored by an appropriate analytical technique like TLC or GC-MS until completion. After cooling, the reaction is quenched, and the product is extracted and purified.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ullmann-Type Coupling Reactions
Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitutions that are particularly useful for the formation of C-N and C-O bonds. For this compound, these reactions provide a route to N-aryl and O-aryl derivatives.
Comparative Analysis of Catalytic Systems
Similar to the Suzuki-Miyaura reaction, the reactivity of aryl halides in Ullmann couplings generally follows the order I > Br > Cl. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 2: Comparison of Catalytic Systems for the Ullmann-Type Coupling of 2-Halobenzoic Acids
| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodo/Bromobenzoic Acid + Aliphatic Amines | CuI (10) | rac-BINOL (20) | K₃PO₄ | DMF | RT | 24 | ~95 |
| o-Iodobenzoic Acid + Aniline | Cu(OAc)₂ (catalytic) | - | NaOAc | Water | Reflux | 0.5 | High |
| Aryl Iodide + Phenol | CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 100 | - | High |
Data compiled from studies on 2-halobenzoic acids and other aryl iodides.
Experimental Protocol: Ullmann-Type N-Arylation
In a typical procedure, a mixture of the 2-halobenzoic acid (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a ligand such as rac-BINOL (20 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 mmol) is stirred in a solvent like DMF at room temperature for 24 hours. The reaction progress is monitored, and upon completion, the product is isolated through an appropriate workup procedure.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis and drug discovery.
Comparative Kinetic Analysis
The kinetics of esterification and amidation of benzoic acid derivatives are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the carboxyl carbon, leading to faster reaction rates. The iodo and methoxy groups in this compound have opposing electronic effects. The methoxy group is electron-donating, which would be expected to decrease the reaction rate compared to unsubstituted benzoic acid. Conversely, the inductive effect of the iodo group is electron-withdrawing. The overall effect on the reaction kinetics will be a balance of these factors.
Kinetic studies on the esterification of substituted benzoic acids have shown that electron-withdrawing groups accelerate the reaction. For example, the rate of esterification of nitrobenzoic acids is significantly faster than that of benzoic acid. While specific rate constants for this compound are not available, it is expected to have a reactivity comparable to or slightly less than benzoic acid due to the competing electronic effects of its substituents.
Table 3: Relative Rate Constants for the Esterification of Substituted Benzoic Acids
| Substituent | Relative Rate Constant (k/k_benzoic_acid) |
| p-NO₂ | 7.8 |
| m-NO₂ | 6.5 |
| p-Cl | 2.4 |
| H | 1.0 |
| p-CH₃ | 0.6 |
| p-OCH₃ | 0.5 |
This data illustrates the effect of substituents on the rate of esterification and provides a basis for predicting the reactivity of this compound.
Experimental Protocol: Acid-Catalyzed Esterification
To a solution of this compound in an excess of an alcohol (e.g., methanol), a catalytic amount of a strong acid such as sulfuric acid is added. The mixture is heated to reflux and the reaction is monitored until completion. The excess alcohol is then removed under reduced pressure, and the crude ester is purified.
Experimental Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for kinetic analysis of a chemical reaction.
A Spectroscopic Comparison of 2-Iodo-5-methoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Iodo-5-methoxybenzoic acid and its derivatives, specifically the methyl ester and the N-isopropyl amide. The following sections present a summary of their key spectroscopic data, detailed experimental protocols for the analyses, and a visual representation of the general spectroscopic workflow. This information is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for this compound and its derivatives. Please note that a complete experimental dataset was not available in the public domain at the time of this compilation. Missing data points are indicated as "Not available."
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Not available | Not available |
| Methyl 2-iodo-5-methoxybenzoate | Not available | Not available |
| 2-Iodo-N-isopropyl-5-methoxybenzamide [1][2][3] | CDCl₃ | 7.68 (d, J=8.6 Hz, 1H), 6.96 (d, J=2.9 Hz, 1H), 6.68 (dd, J=8.6, 2.9 Hz, 1H), 5.61 (br d, J=6.3 Hz, 1H), 4.34–4.24 (m, 1H), 3.80 (s, 3H), 1.29 (d, J=6.3 Hz, 6H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | Not available | Not available |
| Methyl 2-iodo-5-methoxybenzoate | Not available | Not available |
| 2-Iodo-N-isopropyl-5-methoxybenzamide [1][2][3] | CDCl₃ | 168.2, 159.7, 143.2, 140.4, 117.6, 114.0, 80.6, 55.5, 42.2, 22.6 |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| This compound | Not available | Not available |
| Methyl 2-iodo-5-methoxybenzoate | Not available | Not available |
| 2-Iodo-N-isopropyl-5-methoxybenzamide [2] | KBr | 3278, 2972, 1640, 1584, 1542, 1468, 1391, 1351, 1312, 1278, 1262, 1236, 1146, 1114, 1041, 1012, 927, 867, 816, 798, 714 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ or [M-H]⁻ (m/z) |
| This compound | ESI⁻ | Predicted: 276.93672 |
| Methyl 2-iodo-5-methoxybenzoate | Not available | Not available |
| 2-Iodo-N-isopropyl-5-methoxybenzamide [1][2] | EI-HRMS | Calculated for C₁₁H₁₄INO₂: 319.0070, Found: 319.0060 |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Not available | Not available |
| Methyl 2-iodo-5-methoxybenzoate | Not available | Not available |
| 2-Iodo-N-isopropyl-5-methoxybenzamide | Not available | Not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Data Acquisition:
-
A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Data Acquisition:
-
A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.
-
Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation. This is a "hard" ionization technique useful for structural elucidation.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. This is a "soft" ionization technique that often keeps the molecular ion intact.
-
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or hybrid).
-
Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the ions produced.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular weight and fragmentation pattern can be used to identify the compound.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: A baseline spectrum of the solvent is recorded in both the sample and reference cuvettes. The sample solution is then placed in the sample cuvette, and the absorbance is measured over a specific wavelength range (typically 200-400 nm for aromatic compounds).
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of how spectroscopic data relates to molecular structure.
Caption: General workflow for the spectroscopic analysis of organic compounds.
References
A Cost-Benefit Analysis for Synthetic Chemists: 2-Iodo- vs. 2-Bromo-5-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl iodide and an aryl bromide is a common deliberation. This guide provides an objective comparison of 2-Iodo-5-methoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid, offering a cost-benefit analysis supported by analogous experimental data to inform strategic decisions in chemical synthesis.
At the heart of the decision between using this compound and its bromo-counterpart lies a fundamental trade-off between reactivity and cost. Aryl iodides are generally more reactive in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, this performance advantage typically comes at a higher procurement cost.
Performance Comparison in Key Cross-Coupling Reactions
Data Presentation
| Reaction | Halide | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-5-methylfuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| 2-Iodo-5-methylfuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 | |
| Heck | 2-Bromo-5-methylfuran | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 10 | 65 |
| 2-Iodo-5-methylfuran | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 3 | 88 | |
| Sonogashira | 2-Bromo-5-methylfuran | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 8 | 70 |
| 2-Iodo-5-methylfuran | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2 | 95 |
This data is analogous and serves to illustrate the general reactivity trend between aryl iodides and aryl bromides in these common cross-coupling reactions.
Cost Analysis
The procurement cost is a significant factor in the overall cost-benefit analysis. The prices listed below are approximate and can vary between suppliers and based on the quantity purchased.
| Compound | Supplier 1 (per gram) | Supplier 2 (per gram) |
| This compound | ~$12.00 | ~$4.16 |
| 2-Bromo-5-methoxybenzoic acid | ~$3.94 | ~$0.13 - $0.26 |
As the table indicates, 2-Bromo-5-methoxybenzoic acid is substantially more cost-effective than its iodo-counterpart.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for use with both 2-Iodo- and 2-Bromo-5-methoxybenzoic acid. Note that reactions with the bromo-derivative may require higher catalyst loading, higher temperatures, and longer reaction times to achieve comparable yields to the iodo-derivative.
Suzuki-Miyaura Coupling
Materials:
-
2-Halo-5-methoxybenzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask, add 2-halo-5-methoxybenzoic acid, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90-110°C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
Materials:
-
2-Halo-5-methoxybenzoic acid (1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dried Schlenk flask, add 2-halo-5-methoxybenzoic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed DMF, triethylamine, and the alkene.
-
Heat the reaction mixture to 100-120°C and stir for the required time (monitor by TLC or GC-MS).
-
After cooling, dilute the mixture with water and extract with an ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
Materials:
-
2-Halo-5-methoxybenzoic acid (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a dried Schlenk flask, add 2-halo-5-methoxybenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed THF, triethylamine, and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for the required time (monitor by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Mandatory Visualization
Caption: A logical diagram illustrating the cost-benefit trade-off between 2-Iodo- and 2-Bromo-5-methoxybenzoic acid.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 2-Bromo-5-methoxybenzoic acid is a strategic one that depends on the specific priorities of the research or development project.
-
This compound is the preferred reagent when reaction efficiency, speed, and mild conditions are paramount. This is often the case in the early stages of drug discovery and medicinal chemistry, where rapid synthesis of a diverse range of analogs is required. The higher cost is justified by the increased probability of successful coupling and the conservation of other valuable starting materials.
-
2-Bromo-5-methoxybenzoic acid is the more economical choice, making it ideal for large-scale synthesis and process development where cost per kilogram is a critical factor. While it may require more rigorous optimization of reaction conditions (e.g., higher temperatures, longer reaction times, and potentially more expensive or specialized catalyst systems), the significant cost savings of the starting material can make it the more viable option for commercial production.
Ultimately, a thorough evaluation of the project's goals, timelines, and budget will guide the discerning chemist to the most appropriate halogenated benzoic acid derivative for their synthetic needs.
A Comparative Guide to Cross-Coupling Reactions with Substituted Iodobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted iodobenzoic acids are versatile building blocks in organic synthesis, prized for their reactivity in a variety of cross-coupling reactions that form the backbone of many pharmaceuticals and functional materials. The position of the iodine and the carboxylic acid substituents on the benzene ring, along with the nature of other ring substituents, significantly influences reaction outcomes. This guide provides an objective comparison of the performance of substituted iodobenzoic acids in several key cross-coupling reactions, supported by experimental data and detailed methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, typically coupling an aryl halide with an arylboronic acid. Due to the high reactivity of the carbon-iodine bond, iodobenzoic acids are excellent substrates for this transformation.[1]
Comparative Performance
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Substituted Iodobenzoic Acid Derivatives
| Iodobenzoic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-iodobenzoate | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-110 | - | >90[1] |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | - | High |
| 4-Iodobenzoic acid | Aryl(alkyl)(difluoro)silanes | Pd(PPh₃)₄ | TBAF | THF | 80 | 30 | High |
| 2-Iodobenzoic acid | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | - | - |
Note: The data in this table is compiled from various sources and serves as a representative comparison. Direct comparison of yields requires identical reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-Iodobenzoate
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (e.g., 3 mol%)
-
K₂CO₃ (e.g., 2.0 equiv)
-
Toluene/Ethanol/H₂O (e.g., 4:1:1 mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Argon), combine methyl 2-iodobenzoate, the arylboronic acid, and potassium carbonate.[1]
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Workflow
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Iodobenzoic acids are highly reactive substrates for this transformation.
Comparative Performance
The choice of base is a critical parameter in the Heck reaction. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective.[3] The reactivity of halobenzoates in the Heck reaction also follows the I > Br > Cl trend.[1]
Table 2: Heck Coupling of Ethyl 4-iodobenzoate with Ethyl Acrylate - Effect of Base
| Base | Base Type | Typical Yield (%) |
| Triethylamine (Et₃N) | Organic (Amine) | 75-85 |
| Potassium Carbonate (K₂CO₃) | Inorganic (Carbonate) | 85-95 |
| Sodium Acetate (NaOAc) | Inorganic (Acetate) | 60-70 |
| 1,8-Diazabicycloundec-7-ene (DBU) | Organic (Amidine) | 80-90 |
| Cesium Carbonate (Cs₂CO₃) | Inorganic (Carbonate) | >90 |
Note: Yields are approximate and can vary depending on other reaction conditions such as catalyst, ligand, solvent, and temperature.
Experimental Protocol: Heck Reaction of Ethyl 4-iodobenzoate
Materials:
-
Ethyl 4-iodobenzoate (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) (optional)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Ethyl 4-iodobenzoate, Palladium(II) acetate, and Triphenylphosphine (if used).[3]
-
Add anhydrous DMF via syringe.[3]
-
Add ethyl acrylate followed by triethylamine via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.[3]
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]
Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Aryl iodides are excellent substrates, often allowing the reaction to proceed at room temperature.[4]
Comparative Performance
The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl > OTf.[5] The reaction generally proceeds well with a variety of terminal alkynes.
Table 3: Representative Sonogashira Coupling Reactions
| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Methyl 2-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | RT | High[1] |
| Ethyl 4-iodobenzoate | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine/ACN | RT - 60 | - | |
| 3-Iodobenzoic acid | Terminal Alkyne | Pd catalyst / CuI | Amine | DMF | RT | - |
Note: Data is generalized from typical procedures. Yields are substrate-dependent.
Experimental Protocol: Sonogashira Coupling of Methyl 2-Iodobenzoate
Materials:
-
Methyl 2-iodobenzoate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (e.g., 2 mol%)
-
CuI (e.g., 1 mol%)
-
Triethylamine (Et₃N)
-
THF (optional)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve methyl 2-iodobenzoate, the palladium catalyst, and the copper(I) co-catalyst in a suitable solvent, which is often an amine base itself (e.g., triethylamine) or a mixture with another solvent like THF.[1]
-
Add the terminal alkyne.[1]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.[1]
Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between an aryl halide and an amine.[6]
Comparative Performance
The reaction is compatible with a wide range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields, especially with less reactive aryl halides.[7] For aryl iodides, a variety of ligands can be effective.[8]
Table 4: Representative Buchwald-Hartwig Amination of Iodobenzoic Acid Derivatives
| Iodobenzoic Acid Derivative | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 4-iodobenzoate | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | High |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ / Phenylboronic ester | - | - | - | 81[8] |
| 4-Iodotoluene | Pyridin-3-amine | Ni(acac)₂ / Phenylboronic ester | - | - | - | 83[8] |
*Note: Data for 4-iodotoluene is used as a proxy to demonstrate the scope with different amines.
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 4-iodobenzoate
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
Procedure:
-
In an inert atmosphere glovebox or in a Schlenk tube, combine Ethyl 4-iodobenzoate, the amine, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle
Conclusion
Substituted iodobenzoic acids are highly effective substrates for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond generally leads to high yields under relatively mild conditions. The choice of specific reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for optimizing the outcome for a particular substrate and coupling partner. While direct comparative data for isomeric iodobenzoic acids is sparse, understanding the general principles of steric and electronic effects can guide the synthetic chemist in designing efficient and selective transformations. The provided protocols and mechanistic diagrams serve as a foundational guide for researchers utilizing these powerful synthetic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane [organic-chemistry.org]
- 4. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 5. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
assessing the green chemistry metrics of reactions using 2-Iodo-5-methoxybenzoic acid
A Comparative Guide to the Green Synthesis of 2-Iodo-5-methoxyaniline
The synthesis of functionalized anilines is a cornerstone of pharmaceutical and materials science research. 2-Iodo-5-methoxyaniline, a valuable building block, is traditionally synthesized from its corresponding carboxylic acid, 2-Iodo-5-methoxybenzoic acid. This guide provides a comparative analysis of two synthetic pathways—a modern Curtius-type rearrangement and a classic Hofmann rearrangement—assessing them through the lens of green chemistry metrics. The objective is to offer researchers and drug development professionals a clear, data-driven comparison to aid in the selection of more sustainable synthetic routes.
The evaluation focuses on key green chemistry metrics, including Atom Economy (AE), Reaction Mass Efficiency (RME), Process Mass Intensity (PMI), and the Environmental Factor (E-factor). These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process, moving beyond reaction yield alone to consider waste generation from all materials used.
Comparative Analysis of Green Chemistry Metrics
The following tables summarize the calculated green chemistry metrics for the conversion of this compound to 2-Iodo-5-methoxyaniline via two distinct routes. Route A represents a one-pot Curtius-type reaction, while Route B is a traditional two-step sequence involving amide formation followed by a Hofmann rearrangement.
Table 1: Comparison of Key Green Chemistry Metrics
| Metric | Route A: Curtius-type Rearrangement | Route B: Hofmann Rearrangement | Ideal Value | Interpretation |
| Atom Economy (AE) | 67.5% | 49.9% | 100% | Higher % indicates more reactant atoms incorporated into the final product. |
| Reaction Mass Efficiency (RME) | 52.3% | 34.9% | 100% | Percentage of reactant mass that ends up in the isolated product. |
| Process Mass Intensity (PMI) | 85.9 | 195.4 | 1 | Total mass used (kg) per kg of product. Lower is better. |
| E-factor | 84.9 | 194.4 | 0 | Total waste generated (kg) per kg of product. Lower is better. |
Table 2: Process Mass Intensity (PMI) Breakdown
This table details the mass of all materials contributing to the PMI for the synthesis of 1.0 mmol (0.249 g) of product.
| Material Input | Route A: Curtius-type (g) | Route B: Hofmann (g) |
| Starting Material | 0.278 | 0.278 |
| Reagents | 0.513 | 1.157 |
| Solvents (Reaction) | 3.780 | 25.13 |
| Solvents (Workup/Purification) | 16.80 | 22.00 |
| Total Mass In | 21.37 | 48.57 |
| Mass of Product | 0.209 (84% yield) | 0.174 (70% overall yield) |
| Total Waste | 21.16 | 48.40 |
| PMI (Total In / Product) | 85.9 | 195.4 |
Note: Calculations are based on the experimental protocols provided below. Waste is calculated as (Total Mass In - Mass of Product).
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below. These protocols form the basis for the green metrics calculations.
Route A: Curtius-type Rearrangement
This protocol is adapted from a literature procedure for the one-pot conversion of a substituted benzoic acid to the corresponding aniline.
1. Reaction Setup:
-
To a round-bottom flask, add this compound (278 mg, 1.0 mmol) and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 4.0 mL).
-
Stir the mixture at room temperature.
2. Reagent Addition:
-
Add tosyl azide (180 µL, 1.2 mmol) to the stirred mixture.
3. Reaction Conditions:
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent.
-
The final product, 2-Iodo-5-methoxyaniline, is isolated as a pale yellow paste (209 mg, 84% yield).
Route B: Hofmann Rearrangement (Two Steps)
This protocol is a representative procedure based on standard organic transformations for amide formation and subsequent Hofmann rearrangement.
Step 1: Synthesis of 2-Iodo-5-methoxybenzamide
-
In a fume hood, add this compound (278 mg, 1.0 mmol) to a flask.
-
Add thionyl chloride (SOCl₂, 0.11 mL, 1.5 mmol) and a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 2 hours or until gas evolution ceases.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane (DCM, 10 mL) and cool in an ice bath.
-
Bubble ammonia (NH₃) gas through the solution or add aqueous ammonia (30%, ~2 mL) and stir vigorously for 1 hour.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-Iodo-5-methoxybenzamide (assume 95% yield, 263 mg).
Step 2: Hofmann Rearrangement to 2-Iodo-5-methoxyaniline
-
Prepare a solution of sodium hydroxide (NaOH, 240 mg, 6.0 mmol) in water (5 mL) and cool to 0 °C.
-
Add bromine (Br₂, 0.06 mL, 1.2 mmol) to the cold NaOH solution to form sodium hypobromite.
-
In a separate flask, dissolve the 2-Iodo-5-methoxybenzamide (263 mg, 0.95 mmol) from Step 1 in methanol (15 mL).
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.
-
After addition, warm the mixture to 60-70 °C for 1 hour.
-
Cool the mixture, add water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography to yield 2-Iodo-5-methoxyaniline (assume 74% yield for this step, 174 mg).
Visualization of Synthetic Pathways
The following diagram illustrates the workflow for both synthetic routes, highlighting the key transformations and material inputs.
Caption: Comparative workflow of Route A (Curtius-type) and Route B (Hofmann).
Conclusion
Based on the quantitative analysis, Route A (Curtius-type Rearrangement) demonstrates significantly better performance across all calculated green chemistry metrics. Its higher atom economy and reaction mass efficiency indicate a more efficient use of reactants. Most notably, its Process Mass Intensity (PMI) and E-factor are less than half those of Route B, signifying a drastic reduction in solvent use and overall waste generation. The one-pot nature of Route A also offers advantages in terms of process simplification and reduced energy consumption compared to the two-step Hofmann rearrangement pathway.
While the Hofmann rearrangement is a classic and reliable transformation, this analysis highlights the substantial environmental benefits that can be gained by adopting more modern, atom-economical synthetic strategies. For researchers and professionals in drug development, prioritizing routes with superior green metrics is crucial for developing sustainable and cost-effective manufacturing processes.
Safety Operating Guide
Proper Disposal Procedures for 2-Iodo-5-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3).
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 54413-93-3[1][2][3][4][5] |
| Molecular Formula | C8H7IO3[1][3][5] |
| Molecular Weight | 278.04 g/mol [1][2] |
| Boiling Point | 351.2 ± 32.0 °C at 760 mmHg[4] |
| Melting Point | 136.0 °C[2] |
| Density | 1.9 ± 0.1 g/cm³[4] |
Hazard Identification and Safety Precautions
This compound is considered harmful if swallowed, inhaled, or in contact with skin.[4] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, should be worn at all times to minimize exposure.[4]
Immediate First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[4]
-
In case of eye contact: Rinse the eyes thoroughly with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids.[4]
-
If inhaled: Move the individual to fresh air.[4]
-
If swallowed: Wash out the mouth with water.[4]
In all cases of exposure, seek medical attention if irritation or other symptoms persist.[4]
Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with regulations. The following step-by-step procedure should be followed for the disposal of waste and contaminated materials.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Instructions:
-
Inert Mixture Preparation: For spills or solid waste, mix the this compound with sand or another inert absorbent material.[4]
-
Collection: Carefully sweep up the mixture.
-
Containment: Place the collected material into a clearly labeled, tightly closed container suitable for hazardous waste.
-
Storage: Store the container in a designated and secure hazardous waste storage area, away from incompatible materials such as oxidizing agents.[4]
-
Final Disposal: The final disposal of the contained waste must be conducted by a licensed and authorized hazardous waste disposal authority.[4] Always adhere to all national and regional regulations concerning chemical waste disposal.[4] It is important to note that this compound is considered non-hazardous for air and ground transportation.[4]
References
Personal protective equipment for handling 2-Iodo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Iodo-5-methoxybenzoic acid (CAS No. 54413-93-3). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Laboratory coat, Nitrile or neoprene gloves | Not generally required if containers are sealed |
| Weighing and Aliquoting | Chemical safety goggles or face shield | Laboratory coat, Nitrile or neoprene gloves | Use in a chemical fume hood to avoid dust inhalation[2] |
| Dissolution and Reaction Setup | Chemical safety goggles or face shield | Laboratory coat, Nitrile or neoprene gloves | Use in a chemical fume hood[2] |
| Post-Reaction Work-up | Chemical safety goggles or face shield | Laboratory coat, Nitrile or neoprene gloves | Use in a chemical fume hood[2] |
| Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant coveralls, Nitrile or neoprene gloves, Boot covers | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Laboratory coat, Nitrile or neoprene gloves | Use in a well-ventilated area or chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard warnings.
-
Wear safety glasses and gloves during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3]
-
Keep the container tightly closed when not in use.[4]
-
Store away from heat and sources of ignition.[3]
3. Weighing and Preparation of Solutions:
-
All weighing and handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2]
-
Use an anti-static weighing paper or boat.
-
Wear appropriate PPE as outlined in Table 1.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
4. During Reaction:
-
Set up reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Maintain clear and accurate labeling of all reaction vessels.
5. Post-Reaction Work-up:
-
Quenching, extraction, and purification steps should be performed in a chemical fume hood.
-
Be aware of potential exotherms or gas evolution during quenching.
Disposal Plan
1. Waste Segregation:
-
Segregate waste containing this compound from other waste streams.
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name.
2. Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Dispose of empty containers as hazardous waste.
3. Liquid Waste:
-
Collect all liquid waste containing this compound in a properly labeled, sealed, and chemically resistant container.
-
Do not pour chemical waste down the drain.
4. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
